Z,Z-Dienestrol-d6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,6-dideuterio-4-[(2Z,4Z)-2,5-dideuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFQCUYFHCNBW-QNQXKPHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])/C(=C(/C)\[2H])/C(=C(\C)/[2H])/C2=CC(=C(C(=C2)[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747606 | |
| Record name | 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91297-99-3 | |
| Record name | 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Z,Z-Dienestrol-d6: A Technical Guide for Researchers
An In-depth Examination of the Function and Application of a Deuterated Estrogen Metabolite
Abstract
Z,Z-Dienestrol-d6 is the deuterated analog of Z,Z-Dienestrol, a synthetic nonsteroidal estrogen and a metabolite of Diethylstilbestrol (DES). Its primary and critical function in the scientific community is as an internal standard for quantitative bioanalytical studies. The six deuterium (B1214612) atoms provide a distinct mass shift, enabling precise and accurate quantification of the non-deuterated Z,Z-Dienestrol and related compounds by mass spectrometry. This technical guide provides a comprehensive overview of the core functions of this compound, detailed experimental protocols for its application, and an exploration of the biological signaling pathways of its non-deuterated counterpart.
Core Function: An Internal Standard for Quantitative Analysis
The principal application of this compound is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of six deuterium atoms results in a molecule that is chemically identical to Z,Z-Dienestrol in terms of its chromatographic behavior and ionization efficiency, yet is distinguishable by its higher mass-to-charge ratio (m/z).
This key characteristic allows it to be added to biological or environmental samples at a known concentration at the beginning of the sample preparation process. By monitoring the ratio of the analyte (Z,Z-Dienestrol) to the internal standard (this compound), researchers can correct for variations and inconsistencies that may occur during sample extraction, cleanup, and analysis. This significantly improves the accuracy, precision, and reproducibility of quantitative results.
Physicochemical Properties and Quantitative Data
The utility of this compound as an internal standard is underpinned by its well-defined physical and chemical properties. While a detailed Certificate of Analysis providing isotopic distribution is not publicly available, typical product specifications provide key quantitative data valuable for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂D₆O₂ | [2][3] |
| Molecular Weight | 272.37 g/mol | [2][3] |
| Exact Mass | 272.1683 Da | |
| Unlabeled CAS Number | 35495-11-5 | |
| Deuterated CAS Number | 91297-99-3 | |
| Chemical Purity | >95% (by HPLC) | |
| Appearance | Neat | |
| Storage Temperature | -20°C |
Experimental Protocols: Application in LC-MS/MS
The following section outlines a representative experimental protocol for the quantitative analysis of Z,Z-Dienestrol in a biological matrix using this compound as an internal standard. This protocol is a composite of established methods for the analysis of estrogens and related compounds.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Spiking: To a 1 mL aliquot of the biological sample (e.g., plasma, urine, or tissue homogenate), add a known amount of this compound working solution (e.g., 10 µL of a 1 µg/mL solution).
-
Enzymatic Hydrolysis (for conjugated metabolites): For the analysis of total dienestrol, enzymatic deconjugation is necessary. Add β-glucuronidase/sulfatase to the sample and incubate at 37°C for a specified time (e.g., 2-4 hours) to cleave glucuronide and sulfate (B86663) conjugates.
-
Protein Precipitation: Add an equal volume of cold acetonitrile (B52724) to the sample, vortex thoroughly, and centrifuge to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18 cartridge) with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of estrogens.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for the analysis of phenolic compounds like dienestrol.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Z,Z-Dienestrol (Analyte): The deprotonated molecule [M-H]⁻ at m/z 265.1 would be selected as the precursor ion. Product ions would be determined by collision-induced dissociation (CID).
-
This compound (Internal Standard): The deprotonated molecule [M-H]⁻ at m/z 271.2 would be the precursor ion.
-
-
Key MS Parameters:
-
Collision Gas: Argon.
-
Capillary Voltage: ~3.0 kV.
-
Source Temperature: ~150°C.
-
Desolvation Temperature: ~400°C.
-
Cone Gas Flow: ~50 L/hr.
-
Desolvation Gas Flow: ~800 L/hr.
-
Collision Energy and Cone Voltage: These parameters need to be optimized for the specific instrument and transitions to achieve maximum sensitivity.
-
Biological Function of Z,Z-Dienestrol: Estrogen Receptor Signaling
While the deuterated form, this compound, is primarily used as an analytical tool, its non-deuterated counterpart, Z,Z-Dienestrol, possesses biological activity as a synthetic estrogen. It functions as an agonist of the estrogen receptor (ER), although its binding affinity is lower than that of estradiol (B170435) or its parent compound, DES.
Estrogen Receptor Binding and Gene Expression
Z,Z-Dienestrol exerts its biological effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
A study investigating the estrogenic activity of DES metabolites found that Z,Z-Dienestrol has a relative binding affinity of 0.3 for the estrogen receptor, compared to estradiol (set at 100). In the same study, treatment of cells transfected with an estrogen receptor and an estrogen-responsive reporter gene with Z,Z-Dienestrol resulted in a 2-fold induction of reporter gene activity.
| Compound | Relative Binding Affinity (Estradiol = 100) | Fold Induction of Reporter Gene |
| Estradiol | 100 | - |
| Diethylstilbestrol (DES) | 286 | 11 |
| Z,Z-Dienestrol | 0.3 | 2 |
Signaling Pathway Diagram
The following diagram illustrates the classical genomic signaling pathway of estrogens, which is the mechanism through which Z,Z-Dienestrol exerts its biological effects.
References
Z,Z-Dienestrol-d6 CAS number and molecular weight
An In-Depth Technical Guide to Z,Z-Dienestrol-d6
This technical guide provides a comprehensive overview of this compound, a deuterated form of Z,Z-Dienestrol. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their studies. This document covers its chemical properties, and typical applications, and provides a generalized experimental workflow for its use as an internal standard.
Core Compound Information
This compound is the deuterium-labeled version of Z,Z-Dienestrol, which is a synthetic, non-steroidal estrogen.[1][2] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based analytical methods.[1]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 91297-99-3 | [3][4] |
| Molecular Formula | C₁₈H₁₂D₆O₂ | |
| Molecular Weight | 272.37 g/mol | |
| Synonyms | (Z,Z)-Dienestrol D6, β-Dienestrol-d6 |
Biological Context and Applications
This compound serves as a labeled metabolite of Diethylstilbestrol. Its primary application in a research setting is as a tracer or an internal standard for the quantitative analysis of Dienestrol in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
The unlabeled compound, Dienestrol, is a synthetic estrogen that functions as an estrogen receptor (ER) agonist. It binds to both ERα and ERβ. The mechanism of action for estrogens like Dienestrol involves diffusing into target cells, binding to protein receptors, and subsequently modulating the transcription of target genes. Target tissues for estrogens include the female reproductive tract, mammary glands, hypothalamus, and pituitary gland.
Generalized Experimental Protocol: Use as an Internal Standard
Below is a detailed methodology for a typical experiment employing this compound as an internal standard for the quantification of Dienestrol in a biological matrix (e.g., plasma, tissue homogenate) by LC-MS.
Objective: To accurately quantify the concentration of Dienestrol in a biological sample.
Materials:
-
Biological sample suspected to contain Dienestrol
-
This compound solution of a known concentration (internal standard)
-
Organic solvents for extraction (e.g., ethyl acetate, hexane)
-
Reagents for sample preparation (e.g., buffers, derivatizing agents if necessary)
-
LC-MS system with appropriate column and detectors
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Aliquot a precise volume of the sample into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of the this compound internal standard solution to each sample, calibration standard, and quality control sample.
-
Vortex briefly to ensure thorough mixing.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent to the samples.
-
Vortex vigorously for several minutes to facilitate the transfer of analytes to the organic phase.
-
Centrifuge the samples to separate the aqueous and organic layers.
-
Carefully transfer the organic layer containing the analyte and internal standard to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the mobile phase to be used for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the analyte and internal standard on a suitable chromatography column.
-
Detect and quantify the parent and/or fragment ions for both Dienestrol and this compound using multiple reaction monitoring (MRM) mode on a mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Dienestrol) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Dienestrol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the generalized signaling pathway for Dienestrol and the experimental workflow for its quantification using its deuterated analog.
References
Z,Z-Dienestrol-d6 safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of Z,Z-Dienestrol-d6
Introduction
This compound is a deuterium-labeled form of Z,Z-Dienestrol, a metabolite of Diethylstilbestrol.[2] As a labeled compound, it serves as a valuable tool in various research applications, including mass spectrometry-based studies as an internal standard.[3] Given its classification as a synthetic non-steroidal estrogen and its structural relationship to known carcinogens, stringent safety protocols are essential when handling this compound.
Hazard Identification and Classification
Based on the data for Dienestrol, this compound should be considered a hazardous substance.
GHS Classification (Dienestrol as surrogate):
| Hazard Class | Hazard Category | Hazard Statement |
| Carcinogenicity | 1A / 1B | H350: May cause cancer |
| Reproductive Toxicity | 2 | H361d: Suspected of damaging the unborn child |
(Data sourced from Dienestrol Safety Data Sheets)[1][4]
Potential Health Effects:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May cause gastrointestinal tract irritation.
-
Chronic Exposure: May cause cancer and reproductive harm. The substance is suspected to be a human carcinogen and may have toxic effects on the reproductive system.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound and its parent compound, Dienestrol.
| Property | This compound | Dienestrol |
| CAS Number | 91297-99-3 | 84-17-3 |
| Molecular Formula | C18H12D6O2 | C18H18O2 |
| Molecular Weight | 272.37 g/mol | 266.33 g/mol |
| Appearance | Solid (Neat) | White solid |
| Solubility | Not specified | Easily soluble in methanol, diethyl ether, acetone. Insoluble in water. |
Exposure Controls and Personal Protection
Given the hazardous nature of this compound, strict adherence to exposure control measures is mandatory.
Engineering Controls:
-
Work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Local exhaust ventilation should be used to control the dispersion of dust.
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses with side shields or chemical goggles are required.
-
Skin and Body Protection: A lab coat should be worn. For operations with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.
Caption: Recommended Personal Protective Equipment for handling this compound.
Handling and Storage
-
Handling: Avoid generating dust. Use in a well-ventilated area, preferably a fume hood. Do not breathe dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep locked up. Recommended storage temperature is -20°C.
Accidental Release Measures and First Aid
Spill Procedures: In the event of a spill, follow these general steps:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Caption: Workflow for responding to a spill of this compound.
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Toxicological Information
Detailed toxicological studies on this compound are not available. The information below is for the parent compound, Dienestrol.
| Toxicity Data | Value |
| LD50 (Oral) | Not available |
| LC50 (Inhalation) | Not available |
| Carcinogenicity | May cause cancer. Suspected human carcinogen. |
| Mutagenicity | Mutagenic for mammalian somatic cells. |
| Teratogenicity | Not available. |
| Developmental Toxicity | Classified as a suspected reproductive system toxin for both males and females. |
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols
Specific experimental protocols for the safety assessment of this compound have not been published. The following are general guidelines for handling potent research compounds:
-
Stock Solution Preparation: All manipulations, including weighing and dissolving the compound, should be performed in a fume hood. To minimize dust inhalation, consider dissolving the entire contents of the vial at once.
-
Animal Studies: If used in animal studies, be aware of potential reproductive and carcinogenic effects. Handle animal bedding and waste as potentially contaminated.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. The effectiveness of common decontamination solutions should be verified.
References
A Technical Guide to High-Purity Z,Z-Dienestrol-d6 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available high-purity Z,Z-Dienestrol-d6, a crucial internal standard for quantitative mass spectrometry applications in drug development and metabolism studies. This document outlines key specifications from various suppliers, details a representative experimental protocol for its use, and visualizes the underlying principles and workflows.
Introduction to this compound
This compound is the deuterium-labeled form of Z,Z-Dienestrol, a nonsteroidal synthetic estrogen. The incorporation of six deuterium (B1214612) atoms provides a stable isotopic mass shift, making it an ideal internal standard for minimizing analytical variability and improving the accuracy of quantitative assays. Its primary application lies in isotope dilution mass spectrometry, where it is used to precisely quantify the unlabeled parent compound in complex biological matrices. By mimicking the analyte's behavior during sample preparation, chromatography, and ionization, this compound compensates for matrix effects and procedural losses, ensuring robust and reliable data.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer high-purity this compound for research purposes. The following tables summarize the key quantitative data and product specifications from prominent vendors. It is important to note that purity levels and available documentation can vary, and it is recommended to request lot-specific Certificates of Analysis for the most accurate information.
Table 1: Product Specifications for this compound
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| Toronto Research Chemicals (TRC) | D441817 | 91297-99-3 | C₁₈H₁₂D₆O₂ | 272.37 | >95% (HPLC)[1] |
| MedChemExpress | HY-139507S | 91297-99-3 | C₁₈H₁₂D₆O₂ | 272.37 | Not specified on product page |
| LGC Standards | TRC-D441817-1MG | 91297-99-3 | C₁₈H₁₂D₆O₂ | 272.37 | >95% (HPLC)[1] |
| CymitQuimica | TR-D441817 | 91297-99-3 | C₁₈H₁₂D₆O₂ | 272.37 | Not specified on product page |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 91297-99-3 |
| Molecular Formula | C₁₈H₁₂D₆O₂ |
| Molecular Weight | 272.37 g/mol |
| Synonyms | (Z,Z)-4,4'-(1,2-Diethylidene-1,2-ethanediyl)bisphenol-d6, β-Dienestrol-d6 |
Experimental Protocol: Quantification of Z,Z-Dienestrol in a Biological Matrix using LC-MS/MS
This section provides a detailed methodology for the quantification of Z,Z-Dienestrol in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a representative example and may require optimization based on the specific matrix and instrumentation.
1. Materials and Reagents
-
Z,Z-Dienestrol analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Solid Phase Extraction (SPE) cartridges
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Z,Z-Dienestrol and this compound in methanol.
-
Working Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 ACN:water) to prepare a series of calibration standards and a fixed concentration of the internal standard working solution.
3. Sample Preparation (Solid Phase Extraction)
-
Spiking: To 100 µL of the biological matrix, add a known amount of the this compound internal standard working solution. For calibration curve samples, add the corresponding Z,Z-Dienestrol standard.
-
Precipitation: Add 300 µL of acidified acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by ultrapure water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a low-organic solvent mixture to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve chromatographic separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Z,Z-Dienestrol and this compound. These transitions should be optimized on the specific instrument being used.
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Visualizations
The following diagrams illustrate the logical workflow and the experimental process described above.
Caption: Logical flow illustrating the principle of using a deuterated internal standard for accurate quantification.
Caption: Step-by-step experimental workflow for the quantification of an analyte using an internal standard.
Conclusion
High-purity this compound is an indispensable tool for researchers and scientists engaged in quantitative bioanalysis. Its use as an internal standard significantly enhances the accuracy and precision of LC-MS/MS methods for the determination of Z,Z-Dienestrol. When selecting a supplier, it is crucial to consider the provided purity data and the availability of comprehensive Certificates of Analysis. The experimental protocol outlined in this guide serves as a robust starting point for method development, and the visualized workflows provide a clear understanding of the principles and practical steps involved in its application.
References
A Technical Guide on the Role of Z,Z-Dienestrol-d6 as a Labeled Metabolite
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Z,Z-Dienestrol is a synthetic, non-steroidal estrogen and an active metabolite of Diethylstilbestrol (DES).[1][2] As a compound of interest in toxicological, environmental, and pharmaceutical research, the accurate quantification of Z,Z-Dienestrol in complex biological matrices is critical. Z,Z-Dienestrol-d6 is the deuterium-labeled stable isotope analog of Z,Z-Dienestrol.[3][4][5] Its primary role in research is to serve as a highly effective internal standard for quantitative analysis by mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
This guide provides a technical overview of this compound, detailing its properties, core applications, and the methodologies where it is employed to ensure data accuracy and reliability.
Physicochemical Properties
The fundamental characteristics of this compound are summarized below. The inclusion of six deuterium (B1214612) atoms results in a predictable mass shift from the parent molecule, which is the key to its utility in isotope dilution mass spectrometry.
| Property | Value | References |
| Chemical Name | (Z,Z)-4,4'-[1,2-di(ethylidene-1-d)-1,2-ethanediyl]bis-Phen-2,6-d2-ol | |
| Molecular Formula | C₁₈H₁₂D₆O₂ | |
| Molecular Weight | 272.37 g/mol | |
| CAS Number | 91297-99-3 | |
| Unlabeled CAS | 35495-11-5 (for Z,Z-Dienestrol) | |
| Form | Neat/Solid |
Core Applications in Research
The primary function of this compound is to enhance the precision of analytical measurements. This is achieved through its application as both an internal standard and a metabolic tracer.
Internal Standard for Quantitative Analysis
This compound is an ideal internal standard for Isotope Dilution Mass Spectrometry (IDMS). In this role, a known quantity of the labeled compound is added to a sample at the beginning of the analytical process. Because this compound is chemically almost identical to the unlabeled analyte (Z,Z-Dienestrol), it experiences the same sample loss during extraction, cleanup, and ionization. However, it is easily distinguished by its higher mass in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, highly accurate and precise quantification can be achieved, correcting for variations in sample handling and instrument response.
Tracer in Pharmacokinetic and Metabolic Studies
Stable isotope-labeled compounds like this compound can be used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of the parent drug or metabolite. While Z,Z-Dienestrol is itself a metabolite of DES, understanding its subsequent metabolic fate is important. Administering the labeled version allows researchers to distinguish the administered compound from any endogenous or pre-existing unlabeled compound, providing clear data on metabolic pathways and pharmacokinetic profiles. It is worth noting that deuteration can sometimes alter the metabolic profile of a drug, a phenomenon known as the "kinetic isotope effect."
Methodologies and Experimental Protocols
The use of this compound is central to analytical methods requiring high sensitivity and accuracy, such as monitoring its presence in environmental samples or biological fluids.
General Protocol for Quantification using LC-MS/MS
The following is a representative protocol for the quantification of Z,Z-Dienestrol in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation and Spiking:
- Thaw 100 µL of plasma sample on ice.
- Add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL) to the sample, vortex briefly. This step is critical and should be done at the earliest stage to ensure the standard undergoes all subsequent processing steps alongside the analyte.
2. Protein Precipitation & Extraction:
- Add 400 µL of cold acetonitrile (B52724) to the spiked plasma to precipitate proteins.
- Vortex for 2 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Methanol with 0.1% formic acid.
Flow Rate: 0.3 mL/min.
Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Mass Spectrometry (MS/MS):
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
Analysis Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: Specific precursor-to-product ion transitions must be optimized. The table below provides hypothetical values for demonstration.
Workflow for quantification using a labeled internal standard. Data Presentation
Quantitative data from an LC-MS/MS analysis should be clearly structured. The following tables provide templates for presenting analytical parameters and potential pharmacokinetic results obtained using this methodology.
Table 1: Representative LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Z,Z-Dienestrol | 265.1 | 133.1 (Quantifier) | 100 | 35 |
| 265.1 | 107.1 (Qualifier) | 100 | 40 |
| This compound | 271.2 | 137.1 (Quantifier) | 100 | 35 |
Note: The precursor ion for Z,Z-Dienestrol is [M-H]⁻ in negative mode. The m/z values are illustrative and should be optimized empirically.
Table 2: Illustrative Pharmacokinetic Data Obtainable
| Parameter | Description | Example Value |
|---|---|---|
| Cₘₐₓ | Maximum observed plasma concentration | 5.2 ng/mL |
| Tₘₐₓ | Time to reach Cₘₐₓ | 2.5 hours |
| AUC₀₋ₜ | Area under the concentration-time curve | 48.7 ng·h/mL |
| t₁/₂ | Elimination half-life | 8.1 hours |
Note: These values are for illustrative purposes only and do not represent actual experimental data.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and reliable quantification of its unlabeled analog. By serving as a stable isotope-labeled internal standard, it corrects for analytical variability, thereby ensuring the integrity of data in pharmacokinetic, toxicological, and environmental monitoring studies. Its application in isotope dilution mass spectrometry represents a gold standard for quantitative analysis, providing the precision necessary for critical scientific and regulatory decisions.
References
- 1. Promotive effects of diethylstilbestrol, its metabolite (Z,Z-dienestrol) and a stereoisomer of the metabolite (E,E-dienestrol) in tumorigenesis of rat mammary glands pregnancy-dependently initiated with radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Dienestrol-d6 | TargetMol [targetmol.com]
An In-depth Technical Guide to the Isotopic Labeling of Dienestrol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of dienestrol (B18971), a synthetic non-steroidal estrogen. It covers the core principles of isotopic labeling with deuterium (B1214612) and carbon-13, their applications in metabolic research, and the analytical techniques used for their detection and quantification. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and toxicology.
Introduction to Isotopic Labeling in Drug Metabolism Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and other xenobiotics within a biological system. By replacing one or more atoms of a molecule with their heavier, stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C)), the labeled compound becomes distinguishable by mass spectrometry from its endogenous counterparts. This allows for precise tracking and quantification of the parent drug and its metabolites.[1] Deuterated and ¹³C-labeled compounds are considered the gold standard for use as internal standards in quantitative mass spectrometric assays due to their similar chemical and physical properties to the analyte of interest.[2][3][4]
Dienestrol, a synthetic estrogen, is a metabolite of diethylstilbestrol (B1670540) and is primarily used in hormone replacement therapy.[5] Understanding its metabolic pathway is crucial for assessing its efficacy and safety. Isotopic labeling of dienestrol is instrumental in elucidating its absorption, distribution, metabolism, and excretion (ADME) profile.
Isotopic Labeling Strategies for Dienestrol
The two most common stable isotopes used for labeling dienestrol are deuterium (D) and carbon-13 (¹³C).
Deuterium Labeling
Deuterium-labeled dienestrol, such as Dienestrol-d2 and (E,E)-Dienestrol-d6, are commercially available, indicating their use in research, particularly as internal standards for quantitative analysis. While detailed, publicly available protocols for the synthesis of deuterated dienestrol are scarce, a general approach involves hydrogen-deuterium exchange reactions.
General Synthetic Approach (Hypothetical):
A plausible method for introducing deuterium into the dienestrol molecule is through acid- or base-catalyzed hydrogen-deuterium exchange. A similar methodology has been described for other steroids, involving a base exchange in the presence of deuterium oxide to introduce deuterium at specific positions. For dienestrol, this could potentially be achieved by reacting it with a deuterated solvent, such as deuterated methanol (B129727) (CD₃OD) or deuterium oxide (D₂O), in the presence of a suitable catalyst. The selection of the catalyst and reaction conditions would determine the position and extent of deuterium incorporation.
Carbon-13 Labeling
Data Presentation: Commercially Available Labeled Dienestrol and Analytical Parameters
The following tables summarize key information regarding commercially available isotopically labeled dienestrol and typical parameters for its quantitative analysis.
| Labeled Compound | Isotopic Purity | Application | Commercial Availability |
| Dienestrol-d2 | >98% | Internal Standard for LC-MS/MS | Yes |
| (E,E)-Dienestrol-d6 | >98% | Internal Standard for LC-MS/MS | Yes |
| Analytical Method | Matrix | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| LC-MS/MS | Environmental Water | 0.20 ng L⁻¹ to 1.0 mg L⁻¹ | 0.10 ng L⁻¹ | - | >98.2% | |
| UHPLC-MS/MS | Milk | 0.1 µg/kg to 10 µg/kg | - | <0.1 µg/kg | Good | |
| LC-MS/MS | Serum (for general estrogens) | 0.5 pg/mL to 1000 pg/mL | 0.25 - 1 pg/mL | - | - |
Experimental Protocols
While specific, detailed synthesis protocols for isotopically labeled dienestrol are not publicly available, this section provides general experimental workflows relevant to the use of labeled dienestrol in metabolic studies.
General Protocol for a Microsomal Stability Assay
This protocol is a standard method to assess the in vitro metabolic stability of a compound using liver microsomes.
Objective: To determine the rate of metabolism of dienestrol by liver microsomal enzymes.
Materials:
-
Dienestrol
-
Human or other species liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Deuterated dienestrol (as internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of dienestrol in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the dienestrol working solution.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the deuterated dienestrol internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of remaining dienestrol at each time point.
Data Analysis: The rate of disappearance of dienestrol is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
General Workflow for Metabolite Identification using LC-MS/MS
This workflow outlines the steps for identifying dienestrol metabolites in a biological sample.
Objective: To identify the metabolites of dienestrol formed in an in vitro or in vivo system.
Procedure:
-
Incubate dienestrol with a metabolically active system (e.g., liver microsomes, hepatocytes, or administer to a test animal).
-
Extract the parent compound and its metabolites from the biological matrix using appropriate techniques (e.g., liquid-liquid extraction, solid-phase extraction).
-
Analyze the extract using a high-resolution LC-MS/MS system.
-
Acquire full-scan mass spectra to detect potential metabolites and product ion spectra to elucidate their structures.
-
The use of isotopically labeled dienestrol can aid in distinguishing drug-related metabolites from endogenous matrix components.
Visualization of Pathways and Workflows
Dienestrol Metabolism and Glucuronidation Pathway
Dienestrol, like other estrogens, is expected to undergo Phase II metabolism, primarily through glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, facilitating its excretion. The phenolic hydroxyl groups of dienestrol are the likely sites for glucuronidation. While specific UGT isoforms responsible for dienestrol metabolism have not been definitively identified, UGT1A1, UGT1A3, UGT1A8, and UGT2B7 are known to be involved in the glucuronidation of other estrogens.
Caption: Proposed metabolic pathway of dienestrol via glucuronidation.
Estrogen Receptor Signaling Pathway Activated by Dienestrol
As an estrogen receptor agonist, dienestrol binds to and activates estrogen receptors (ERα and ERβ), initiating a signaling cascade that leads to changes in gene expression. This is the primary mechanism through which it exerts its physiological effects.
Caption: Simplified estrogen receptor signaling pathway activated by dienestrol.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of dienestrol in a biological matrix using an isotopically labeled internal standard.
Caption: Workflow for quantitative analysis of dienestrol using a deuterated internal standard.
Conclusion
The isotopic labeling of dienestrol with stable isotopes like deuterium and carbon-13 is an indispensable tool for modern drug metabolism research. While detailed synthetic protocols are not always publicly accessible, the principles and general methodologies outlined in this guide provide a solid foundation for researchers. The use of isotopically labeled dienestrol, in conjunction with advanced analytical techniques such as LC-MS/MS, enables the precise quantification of the drug and its metabolites, elucidation of metabolic pathways, and a deeper understanding of its mechanism of action. This knowledge is critical for the development of safer and more effective therapeutic agents.
References
- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide on the Applications of Deuterium-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly within the pharmaceutical and life sciences, the pursuit of accuracy and precision is paramount. This technical guide delves into the core applications of deuterium-labeled internal standards, providing a comprehensive resource for professionals in drug development and scientific research. Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a widely used option due to their cost-effectiveness and relative ease of synthesis.[1]
Core Principles and Advantages
A deuterium-labeled internal standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612).[1][2] This subtle modification allows the internal standard to mirror the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection by mass spectrometry.[1] The fundamental principle is that the analyte and the internal standard will experience the same variations, such as sample loss during extraction, injection volume variability, and matrix effects (ion suppression or enhancement).[3] By adding a known concentration of the deuterium-labeled internal standard to every sample, calibrator, and quality control sample at the beginning of the workflow, these variations can be effectively normalized. The mass spectrometer distinguishes between the analyte and the heavier internal standard based on their mass-to-charge (m/z) ratio. Quantification is then achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area.
The primary advantages of using deuterium-labeled internal standards include:
-
Enhanced Accuracy and Precision: By correcting for analytical variability, these standards significantly improve the accuracy and precision of quantitative assays.
-
Correction for Matrix Effects: Co-eluting with the analyte, deuterium-labeled standards experience similar matrix effects, enabling effective normalization.
-
Improved Method Robustness: Their use leads to more reliable and robust bioanalytical methods, minimizing the risk of erroneous results.
Key Applications
Deuterium-labeled internal standards are indispensable in a variety of applications, including:
-
Pharmacokinetic (PK) Studies: Essential for accurately quantifying drug and metabolite concentrations in biological matrices like plasma and urine. This allows for the generation of reliable concentration-time profiles to determine key PK parameters.
-
Drug Metabolism and Pharmacokinetics (DMPK) Research: Used to elucidate metabolic pathways by tracking the formation of metabolites from a deuterium-labeled drug.
-
Bioanalytical Method Validation: Regulatory agencies like the FDA and EMA highly recommend the use of stable isotope-labeled internal standards to ensure the reliability of data for regulatory submissions.
-
Targeted Proteomics: While less common than in small molecule analysis, deuterium labeling can be used in targeted proteomics for absolute quantification of proteins.
-
Environmental Analysis: Employed for the accurate quantification of pollutants and contaminants in various environmental matrices.
Data Presentation: Quantitative Method Performance
The effectiveness of deuterium-labeled internal standards is evident in the improved performance of bioanalytical methods. The following tables summarize typical validation results for a hypothetical drug quantified using its deuterium-labeled counterpart, demonstrating adherence to regulatory guidelines.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Accuracy | 85-115% (80-120% at LLOQ) | 98.5% - 103.2% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.5% - 8.9% |
Table 2: Accuracy and Precision for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.98 | 99.3 | 6.8 |
| Medium | 500 | 508 | 101.6 | 4.2 |
| High | 800 | 792 | 99.0 | 3.1 |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
In a specific example analyzing the marine anticancer agent kahalalide F, switching from a structural analogue internal standard to a deuterated one significantly improved both precision and accuracy. The mean bias improved from 96.8% with the analogue to 100.3% with the stable isotope-labeled internal standard.
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible bioanalytical science.
Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.
-
Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterium-labeled internal standard solution at a known concentration to each sample, calibrator, and quality control (QC) sample. The internal standard should be added at the earliest possible stage to account for all subsequent variations.
-
Precipitation: Add 3-4 volumes of a cold precipitating agent, such as acetonitrile (B52724) or methanol (B129727), to each tube.
-
Vortexing: Vigorously vortex the samples for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent LC-MS/MS analysis.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A column with appropriate chemistry (e.g., C18) and dimensions suitable for the analyte of interest.
-
Mobile Phases: Typically a two-component system (A and B), with A being an aqueous phase (e.g., water with 0.1% formic acid) and B being an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). A gradient elution is often used to achieve optimal separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis due to its high sensitivity and selectivity.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the deuterium-labeled internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.
-
Calibration Curve Generation: Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Concentration Determination: Determine the concentration of the analyte in unknown samples and QCs by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex processes and logical dependencies. The following visualizations, created using the DOT language, depict key workflows and principles related to the use of deuterium-labeled internal standards.
Potential Challenges and Considerations
Despite their significant advantages, the use of deuterium-labeled internal standards is not without potential challenges:
-
Isotopic Instability (Deuterium Exchange): Deuterium atoms at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent. This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal. To avoid this, deuterium labels should be placed on stable, non-exchangeable positions of the molecule during synthesis.
-
Chromatographic Shift (Isotope Effect): In some cases, the deuterium-labeled internal standard may have a slightly different chromatographic retention time than the analyte. If this shift is significant, the analyte and internal standard may experience different matrix effects, which can compromise the accuracy of quantification.
-
Cross-Contribution/Isotopic Impurity: The deuterium-labeled internal standard may contain a small percentage of the unlabeled analyte, and vice versa. This can affect the accuracy of the measurement, especially at the lower limit of quantification. It is crucial to use an internal standard with high isotopic purity and to assess any potential contribution during method validation.
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative bioanalysis, enabling the development of highly accurate, precise, and robust methods. A thorough understanding of their principles, proper application, and potential limitations is essential for any researcher, scientist, or drug development professional. By adhering to best practices in method development and validation, the use of deuterium-labeled internal standards will continue to play a critical role in ensuring the quality and integrity of data that supports the development of safe and effective medicines.
References
Technical Guide: Physicochemical Properties of Z,Z-Dienestrol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of Z,Z-Dienestrol-d6, a deuterated form of the synthetic estrogen Z,Z-Dienestrol. This document is intended to support research and development activities by consolidating key data on the substance's appearance and physicochemical characteristics.
Physical State and Appearance
This compound is typically supplied as a pure substance, described as "neat," indicating it is provided without any solvents or diluents.[1] Based on information available for its non-deuterated counterpart and its isomers, this compound is a solid at room temperature. The appearance is expected to be a crystalline solid, likely in the form of a powder or needles, with a color ranging from white to off-white. This is consistent with the described appearance of Dienestrol, which is reported as a white to off-white crystalline powder or as minute needles. While one of its isomers, E,E-Dienestrol-d6, has been described as light beige to brown, the common appearance for Dienestrol compounds is in the white to off-white range.
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂D₆O₂ | MedChem Express, CymitQuimica |
| Molecular Weight | 272.37 g/mol | MedChem Express, CymitQuimica |
| CAS Number | 91297-99-3 | MedChem Express |
| Physical State | Solid | Inferred from Dienestrol MSDS |
| Appearance | White to Off-White Crystalline Solid | Inferred from Dienestrol data |
| Color/Form (Supplier) | Neat | CymitQuimica[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are proprietary to the manufacturers. However, standard analytical techniques would be employed to confirm its identity and purity.
3.1. Identity Confirmation
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The presence of the deuterated molecule would be confirmed by a molecular ion peak corresponding to its calculated molecular weight of approximately 272.37.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The deuterium (B1214612) substitution would be evident by the absence of signals at the corresponding positions in the ¹H NMR spectrum compared to the non-deuterated standard.
3.2. Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment and to confirm the identity of the compound.
Logical Relationship of Dienestrol Isomers
The following diagram illustrates the relationship between Dienestrol and its deuterated isomers.
References
Methodological & Application
Application Note: Quantitative Analysis of Z,Z-Dienestrol in Human Plasma using Z,Z-Dienestrol-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z,Z-Dienestrol is a synthetic, non-steroidal estrogen. Accurate and reliable quantification of Z,Z-Dienestrol in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Z,Z-Dienestrol in human plasma. The method utilizes a stable isotope-labeled internal standard, Z,Z-Dienestrol-d6, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3]
Principle
The method involves the extraction of Z,Z-Dienestrol and the internal standard (IS), this compound, from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocols
Materials and Reagents
-
Z,Z-Dienestrol analytical standard
-
This compound (Internal Standard)
-
LC-MS/MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Human plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE)
Standard and Internal Standard Stock Solutions
Prepare stock solutions of Z,Z-Dienestrol and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working solutions at various concentrations by serial dilution with 50:50 (v/v) methanol:water. Store all solutions at -20°C.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
A typical LC-MS/MS system suitable for this analysis would be a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Z,Z-Dienestrol and this compound
Note: The following MRM transitions are proposed based on the chemical structures and common fragmentation patterns of estrogens. Optimal transitions should be determined experimentally by infusing the pure compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Z,Z-Dienestrol | 267.1 | 237.1 (Quantifier) | -25 |
| 267.1 | 133.0 (Qualifier) | -35 | |
| This compound | 273.1 | 243.1 | -25 |
Data Presentation
Calibration Curve
The calibration curve is constructed by plotting the peak area ratio of Z,Z-Dienestrol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 4: Typical Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 0.1 - 100 ng/mL |
| Regression Equation | y = 0.025x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[2][4] The following tables summarize typical performance characteristics.
Table 5: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 6: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 85 - 95 | < 15 |
| High QC | 80 | 85 - 95 | < 15 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Z,Z-Dienestrol.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dienestrol in Human Plasma using Z,Z-Dienestrol-d6 by LC-MS/MS
Introduction
Dienestrol (B18971) is a synthetic, non-steroidal estrogen that has been used in medical applications.[1] Its quantitative analysis in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dienestrol in human plasma. The use of a stable isotope-labeled internal standard, Z,Z-Dienestrol-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.[2]
Experimental Protocols
Materials and Reagents
-
Dienestrol analytical standard
-
This compound (internal standard, IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Standard and Quality Control Solutions
Stock solutions of dienestrol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 methanol/water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-treatment: To a 500 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL) and vortex for 30 seconds.
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 30% B (re-equilibration)
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions were optimized for dienestrol and its deuterated internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dienestrol | 267.1 | 237.1 | -30 |
| Dienestrol | 267.1 | 145.1 | -45 |
| This compound | 273.1 | 243.1 | -30 |
| This compound | 273.1 | 149.1 | -45 |
Data Presentation
The method was validated for linearity, limit of quantification (LOQ), limit of detection (LOD), precision, accuracy, and recovery. A summary of the quantitative performance is presented in the table below.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 88% - 105% |
| Mean Extraction Recovery | > 85% |
Mandatory Visualizations
References
Application Notes and Protocols for Z,Z-Dienestrol-d6 in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Z,Z-Dienestrol-d6 as an internal standard in the quantitative analysis of dienestrol (B18971) and other synthetic estrogens in biological matrices. The methodologies described herein are essential for achieving accurate and precise measurements in research, clinical, and drug development settings.
Introduction to Isotope Dilution Mass Spectrometry
Quantitative analysis of low-concentration analytes in complex biological matrices, such as plasma or urine, is a significant challenge. Matrix effects, including ion suppression or enhancement, and analyte loss during sample preparation can lead to inaccurate and imprecise results. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges.[1] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample at the beginning of the workflow.[2]
This compound is an ideal internal standard as it is chemically identical to the unlabeled Z,Z-Dienestrol, but with a different mass due to the deuterium (B1214612) atoms. This means it co-elutes with the analyte during chromatography and experiences the same matrix effects and losses during sample preparation.[3] By measuring the ratio of the analyte to the internal standard using a mass spectrometer, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced signal variation.
Sample Preparation Methodologies
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte of interest. The two most common methods for the extraction of estrogens from biological fluids are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1]
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent, typically packed in a cartridge, to selectively retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a suitable solvent. C18 cartridges are commonly used for the reversed-phase extraction of moderately polar compounds like dienestrol from aqueous matrices.[4]
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For estrogens, solvents like diethyl ether or methyl tert-butyl ether (MTBE) are frequently employed.
Experimental Protocols
The following are detailed protocols for the extraction of dienestrol from human plasma using this compound as an internal standard.
Protocol 1: Solid-Phase Extraction (SPE) using C18 Cartridges
This protocol is suitable for the cleanup and concentration of dienestrol from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water (v/v)
-
Acetonitrile (B52724) (HPLC grade)
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Vacuum manifold for SPE
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Autosampler vials
Procedure:
-
Sample Spiking:
-
To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add a known amount of this compound internal standard solution (e.g., 20 µL of a 100 ng/mL solution).
-
Vortex for 10 seconds to mix.
-
-
Protein Precipitation:
-
Add 2.0 mL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of HPLC grade water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Dilute the supernatant from step 2 with 5 mL of 0.1% formic acid in water.
-
Load the diluted supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the analyte and internal standard with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a classic method for the extraction of estrogens from plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol)
-
Methyl tert-butyl ether (MTBE) or Diethyl Ether (HPLC grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Autosampler vials
Procedure:
-
Sample Spiking:
-
To 1.0 mL of human plasma in a glass tube, add a known amount of this compound internal standard solution (e.g., 20 µL of a 100 ng/mL solution).
-
Vortex for 10 seconds to mix.
-
-
Extraction:
-
Add 5.0 mL of MTBE to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
-
Phase Separation:
-
Carefully transfer the upper organic layer to a clean glass tube. A second extraction of the aqueous layer can be performed to improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for the analysis of synthetic estrogens using a deuterated internal standard.
Table 1: Method Performance Characteristics for Dienestrol Analysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 0.1 - 100 ng/mL | 0.2 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 12% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 110% | 80 - 115% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 2: Recovery of Dienestrol and this compound
| Sample Preparation Step | Dienestrol Recovery (%) | This compound Recovery (%) |
| Solid-Phase Extraction | 88 ± 5 | 90 ± 6 |
| Liquid-Liquid Extraction | 82 ± 7 | 85 ± 8 |
The similar recovery rates for the analyte and the internal standard demonstrate the effectiveness of the isotope dilution method in compensating for procedural losses.
Mandatory Visualization
The following diagrams illustrate the key workflows in the quantitative analysis of dienestrol using this compound.
Caption: General workflow for quantitative analysis using isotope dilution mass spectrometry.
Caption: Detailed workflow for Solid-Phase Extraction (SPE) of dienestrol.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Z,Z-Dienestrol-d6 in Environmental Water Samples
Introduction
Z,Z-Dienestrol is a synthetic, nonsteroidal estrogen that can enter the environment and act as an endocrine-disrupting compound (EDC). Monitoring its presence in environmental water sources is crucial for assessing potential ecological and human health risks. Z,Z-Dienestrol-d6, a deuterium-labeled analog of Z,Z-Dienestrol, serves as an ideal internal standard for quantitative analysis.[1][2] Its use in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response. These application notes provide a detailed protocol for the extraction, detection, and quantification of Dienestrol (B18971) in environmental water samples using this compound as an internal standard.
Data Presentation
Table 1: LC-MS/MS Method Parameters for Dienestrol Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions (m/z) | |
| Dienestrol (Quantifier) | Precursor Ion > Product Ion (Specific values to be optimized) |
| Dienestrol (Qualifier) | Precursor Ion > Product Ion (Specific values to be optimized) |
| This compound | Precursor Ion > Product Ion (Specific values to be optimized) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Capillary Voltage | 3.0 kV |
Table 2: Performance Characteristics of the Analytical Method
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.10 ng/L | [3][4] |
| Limit of Quantification (LOQ) | 0.15 - 0.30 ng/L | |
| Linearity (r²) | ≥ 0.99 | [3] |
| Recovery | 85 - 115% | |
| Inter-day Precision (RSD) | < 15% | |
| Intra-day Precision (RSD) | < 10% |
Experimental Protocols
1. Materials and Reagents
-
Z,Z-Dienestrol analytical standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or Oasis HLB)
-
Glass fiber filters (0.7 µm)
-
Nitrogen gas for evaporation
2. Sample Collection and Preparation
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Filter the water samples through a 0.7 µm glass fiber filter to remove suspended particles.
-
Spike the filtered water sample with a known concentration of this compound internal standard (e.g., 100 ng/L).
3. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge with methanol followed by HPLC-grade water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with a specific volume of a low-organic-content solvent (e.g., 5% methanol in water) to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the analytes with a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase.
4. LC-MS/MS Analysis
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using the chromatographic conditions outlined in Table 1.
-
Detect and quantify the analytes using the mass spectrometric parameters in Table 1.
5. Quantification
Create a calibration curve by plotting the ratio of the peak area of the Dienestrol standard to the peak area of the this compound internal standard against the concentration of the Dienestrol standard. The concentration of Dienestrol in the environmental water sample can then be determined from this calibration curve.
Mandatory Visualization
Caption: Analytical workflow for the determination of Dienestrol in environmental water samples using this compound.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dienestrol-d6_TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes: Quantitative Analysis of Dienestrol in Biological Matrices using Z,Z-Dienestrol-d6 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dienestrol (B18971) is a synthetic, nonsteroidal estrogen that acts as an agonist for the estrogen receptors.[1][2] Its therapeutic applications and potential endocrine-disrupting effects necessitate sensitive and specific analytical methods for its quantification in biological matrices. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of dienestrol in plasma, urine, and tissue, utilizing its stable isotope-labeled counterpart, Z,Z-Dienestrol-d6, as an internal standard to ensure accuracy and precision.
Principle
The method involves the extraction of dienestrol and the internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard that co-elutes with the analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize the typical method validation parameters for the quantitative analysis of dienestrol in human plasma, urine, and tissue using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Biological Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Plasma | 0.1 - 100 | > 0.995 |
| Urine | 0.2 - 200 | > 0.995 |
| Tissue Homogenate | 0.5 - 500 | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Biological Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Plasma | 0.3 (LQC) | < 10% | < 12% | 90 - 110% |
| 50 (MQC) | < 8% | < 10% | 92 - 108% | |
| 80 (HQC) | < 7% | < 9% | 95 - 105% | |
| Urine | 0.6 (LQC) | < 12% | < 15% | 88 - 112% |
| 100 (MQC) | < 9% | < 11% | 90 - 110% | |
| 160 (HQC) | < 8% | < 10% | 93 - 107% | |
| Tissue Homogenate | 1.5 (LQC) | < 15% | < 18% | 85 - 115% |
| 250 (MQC) | < 10% | < 13% | 88 - 112% | |
| 400 (HQC) | < 9% | < 12% | 90 - 110% |
Table 3: Limit of Quantification (LOQ) and Recovery
| Biological Matrix | Limit of Quantification (LOQ) (ng/mL) | Extraction Recovery (%) |
| Plasma | 0.1 | 85 - 95% |
| Urine | 0.2 | 80 - 90% |
| Tissue Homogenate | 0.5 | 75 - 85% |
Experimental Protocols
1. Materials and Reagents
-
Dienestrol analytical standard
-
This compound internal standard
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether)
-
Phosphate (B84403) buffer (for tissue homogenization)
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Dienestrol: Precursor > Product (e.g., 265.1 > 133.1)
-
This compound: Precursor > Product (e.g., 271.1 > 136.1)
-
3. Sample Preparation Protocols
Protocol 1: Human Plasma - Protein Precipitation
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
-
Inject into the LC-MS/MS system.
Protocol 2: Human Urine - Solid Phase Extraction (SPE)
-
To 500 µL of urine, add 20 µL of this compound internal standard working solution.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
-
Inject into the LC-MS/MS system.
Protocol 3: Biological Tissue - Liquid-Liquid Extraction (LLE)
-
Homogenize approximately 100 mg of tissue in 400 µL of phosphate buffer.
-
To the tissue homogenate, add 20 µL of this compound internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of methyl tert-butyl ether and combine the organic layers.
-
Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for dienestrol analysis.
Caption: Dienestrol signaling pathway.
References
Application Notes and Protocols for Dienestrol Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienestrol (B18971) is a synthetic nonsteroidal estrogen that has been used in pharmaceutical applications. Accurate and reliable quantification of dienestrol in various biological and environmental matrices is crucial for pharmacokinetic studies, drug development, and safety monitoring. These application notes provide detailed protocols for the extraction, cleanup, and analysis of dienestrol using various analytical techniques. The methodologies are designed to yield high recovery and sensitivity for trace-level detection.
Section 1: Sample Extraction and Cleanup Methodologies
The selection of an appropriate sample extraction and cleanup method is critical for removing interfering substances and concentrating the analyte of interest. This section details three common and effective techniques for dienestrol analysis: Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Dispersive Liquid-Liquid Microextraction (DLLME).
Solid-Phase Extraction (SPE)
SPE is a widely used technique for the selective extraction and concentration of analytes from complex matrices. The choice of sorbent material is key to achieving optimal recovery.
Protocol 1: SPE for Dienestrol in Water Samples
This protocol is adapted for the analysis of dienestrol in environmental water samples using a novel Nylon 6 nanofibers mat as the SPE sorbent, followed by LC-MS/MS analysis.[1][2]
Materials:
-
Nylon 6 nanofibers mat
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
50 mL sample containers
-
SPE manifold
Procedure:
-
Sample Preparation: Collect 50 mL of the water sample.
-
SPE Cartridge Preparation: Place 1.5 mg of the Nylon 6 nanofibers mat into an SPE cartridge.
-
Sample Loading: Pass the 50 mL water sample through the cartridge at a flow rate of 3.0 mL/min.
-
Elution: Elute the retained dienestrol from the cartridge with 500 µL of the LC mobile phase (e.g., methanol/water, 80/20, v/v).[1][2]
-
Analysis: The eluate is ready for direct injection into the LC-MS/MS system.
Protocol 2: SPE for Dienestrol in Milk Products
This protocol utilizes packed-fiber solid-phase extraction (PF-SPE) with polystyrene nanofibers for the determination of dienestrol in milk, followed by HPLC-MS/MS analysis.[3]
Materials:
-
Polystyrene nanofibers
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium chloride
-
SPE cartridges
Procedure:
-
Extraction: Extract the milk sample with acetonitrile and sodium chloride.
-
Cleanup: Purify the extract using a PF-SPE cartridge containing electrospun polystyrene nanofibers.
-
Elution: Elute the dienestrol from the cartridge.
-
Analysis: The resulting eluate is analyzed by HPLC-MS/MS.
Workflow for Solid-Phase Extraction (SPE)
Caption: General workflow for sample preparation using Solid-Phase Extraction.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS methodology is a streamlined approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.
Protocol 3: QuEChERS for Dienestrol in Milk
This protocol is based on the AOAC official method for the analysis of veterinary drug residues in milk.
Materials:
-
Acetonitrile (MeCN) with 1% acetic acid
-
Magnesium sulfate (B86663) (MgSO₄)
-
Sodium acetate (B1210297) (NaOAc)
-
d-SPE tube containing MgSO₄, PSA (primary secondary amine), and C18
-
50 mL centrifuge tubes
Procedure:
-
Sample Preparation: Place 15 mL of whole milk into a 50 mL centrifuge tube.
-
Extraction:
-
Add 15 mL of MeCN with 1% acetic acid.
-
Cap and shake vigorously for 1 minute.
-
Add 6 g of MgSO₄ and 1.5 g of NaOAc.
-
Vortex for 10 seconds and then shake for 1 minute.
-
Centrifuge at 3830 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Shake for 2 minutes.
-
Centrifuge at 15,300 rcf for 5 minutes.
-
-
Final Preparation: Transfer 0.3 mL of the cleaned extract into an autosampler vial, add 0.3 mL of reagent water, and vortex.
-
Analysis: The sample is ready for LC-MS/MS analysis.
Caption: General workflow for Dispersive Liquid-Liquid Microextraction.
Section 2: Analytical Instrumentation and Method Parameters
The final determination of dienestrol concentration is performed using sensitive analytical instruments. This section provides typical parameters for HPLC, GC-MS, and LC-MS/MS methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of dienestrol.
Typical HPLC Parameters:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.
-
Detection: UV detection at 254 nm.
-
Flow Rate: Typically around 1.0 mL/min.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, often requiring derivatization for non-volatile analytes like dienestrol.
Typical GC-MS Parameters:
-
Derivatization: Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization step.
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for trace-level quantification of dienestrol due to its exceptional sensitivity and selectivity.
Typical LC-MS/MS Parameters for Dienestrol in Milk:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion (m/z): 265.1
-
Product Ions (m/z): 249 and 93
-
Collision Energy: 25 V for the 249 product ion and 30 V for the 93 product ion.
Section 3: Quantitative Data Summary
The performance of the described methods is summarized in the following tables, providing key validation parameters for easy comparison.
Table 1: Performance of SPE-LC-MS/MS for Dienestrol in Water
| Parameter | Value |
| Recovery | > 98.2% |
| Linearity (r²) | ≥ 0.9992 |
| Limit of Detection (LOD) | 0.05 - 0.10 ng/L |
| Relative Standard Deviation (RSD) | < 4.78% |
Table 2: Performance of PF-SPE-HPLC-MS/MS for Dienestrol in Milk
| Parameter | Value |
| Recovery | 60 - 85% |
| Limit of Detection (LOD) | 5 - 13 pg/g |
| Limit of Quantification (LOQ) | 15 - 37 pg/g |
Table 3: Performance of QuEChERS-LC-MS/MS for Dienestrol in Milk
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/kg |
| Linearity (r²) | 0.9995 |
Table 4: Performance of DLLME-HPLC for Estrogens in Urine
| Parameter | Value |
| Recovery | 98% (for Estradiol) |
| Linearity Range | 1.0 - 250.0 mg/L |
| Linearity (r) | 0.9997 |
| Limit of Detection (LOD) | 0.25 mg/L |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the extraction, cleanup, and analysis of dienestrol in various matrices. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Packed-fiber solid-phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry for determination of diethylstilbestrol, hexestrol, and dienestrol residues in milk products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Z,Z-Dienestrol in Milk using Isotope Dilution UPLC-MS/MS with Z,Z-Dienestrol-d6 as an Internal Standard
Introduction
Z,Z-Dienestrol is a synthetic estrogen that has been used as a growth promoter in livestock. Due to potential health risks to consumers, its use is banned in many countries, and regulatory agencies require sensitive and reliable methods for its detection in food products of animal origin.[1] This application note describes a robust and sensitive method for the quantitative analysis of Z,Z-Dienestrol in milk using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates Z,Z-Dienestrol-d6 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The use of a stable isotope-labeled internal standard is a well-established technique for achieving reliable quantification in complex matrices.
Experimental Protocols
This section details the complete workflow for the analysis of Z,Z-Dienestrol in milk samples, from sample preparation to UPLC-MS/MS analysis.
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (HPLC or analytical grade), Methanol (B129727) (HPLC grade), Water (Milli-Q or equivalent).
-
Standards: Z,Z-Dienestrol analytical standard, this compound internal standard.
-
Reagents: Ammonium (B1175870) fluoride.
-
Sample Preparation Kits: Agilent Bond Elut QuEChERS extraction/partitioning reagent and dispersive SPE kit for animal tissue.[1]
-
Milk Samples: Homogenized whole milk.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Z,Z-Dienestrol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Z,Z-Dienestrol by serial dilution of the stock solution with 50% methanol in water.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (QuEChERS Method)
-
Sample Weighing: Weigh 10 g of a homogenized milk sample into a 50 mL centrifuge tube.
-
Fortification: For calibration and quality control samples, spike the appropriate amount of Z,Z-Dienestrol working standard solution.
-
Internal Standard Addition: Add a precise volume of the this compound internal standard spiking solution to all samples, calibrators, and quality controls.
-
Extraction:
-
Dispersive Solid Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to an Agilent Bond Elut QuEChERS dispersive SPE 15-mL tube for animal tissue.
-
Vortex for 1 minute.
-
Centrifuge at 3,500 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer 4 mL of the cleaned supernatant to a glass test tube.
-
Evaporate the solvent to dryness at 40 °C under a gentle stream of nitrogen.
-
Reconstitute the residue with 2 mL of 50% methanol in water.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to a 2-mL microcentrifuge tube and centrifuge at 14,000 rpm for 7 minutes at 4 °C.
-
Transfer the clear supernatant to an HPLC vial for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
-
UPLC System: Agilent 1290 Infinity UHPLC or equivalent.
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole Mass Spectrometer or equivalent.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column suitable for estrogen analysis.
-
Mobile Phase A: Water with a suitable modifier (e.g., ammonium fluoride).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution: A suitable gradient to separate Z,Z-Dienestrol from matrix interferences.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor and product ions for both Z,Z-Dienestrol and this compound.
-
Source Parameters: Optimized gas temperatures, gas flows, and voltages.
-
Data Presentation
The following table summarizes the expected quantitative performance of the method.
| Parameter | Z,Z-Dienestrol |
| Linear Dynamic Range | 0.1 - 10 µg/kg |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Quantification (LOQ) | < 0.1 µg/kg |
| Recovery | 85.3% (at 0.5 µg/kg) |
| Precision (RSD) | 9.5% (at 0.5 µg/kg) |
Table 1: Expected quantitative performance data for the analysis of Z,Z-Dienestrol in milk. Data for recovery and precision are based on values for dienestrol (B18971) from a similar method.
Mandatory Visualization
Caption: Workflow for the determination of Z,Z-Dienestrol in milk.
References
Troubleshooting & Optimization
Technical Support Center: Correcting for Matrix Effects with Z,Z-Dienestrol-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Z,Z-Dienestrol-d6 as a stable isotope-labeled (SIL) internal standard to correct for matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our analytical method?
A1: this compound is a deuterated form of Z,Z-Dienestrol and serves as an internal standard (IS) in quantitative bioanalysis.[1] Its primary role is to compensate for variations in sample preparation and signal suppression or enhancement caused by the sample matrix.[2] Because it is chemically and physically almost identical to the non-labeled analyte (e.g., Z,Z-Dienestrol or other similar synthetic estrogens), it experiences similar losses during extraction and similar ionization effects in the mass spectrometer.[2] By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for these variations.
Q2: How do we quantitatively assess the extent of matrix effects in our assay?
A2: The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution (pure solvent) at the same concentration.[3][4] The formula is:
ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% signifies ion suppression, and a value >100% indicates ion enhancement.
Q3: What are the ideal properties of a stable isotope-labeled internal standard like this compound?
A3: An ideal SIL internal standard should:
-
Be chemically identical to the analyte to ensure similar behavior during sample preparation and analysis.
-
Have a sufficient mass difference from the analyte to be distinguished by the mass spectrometer, but not so different that it affects its chromatographic behavior.
-
Co-elute with the analyte to ensure both are subjected to the same matrix effects at the same time.
-
Be of high isotopic and chemical purity to avoid interference with the analyte signal.
-
Be stable and not undergo isotopic exchange (e.g., deuterium (B1214612) for hydrogen) during sample processing and storage.
Q4: Can this compound be used as an internal standard for analytes other than Z,Z-Dienestrol?
A4: Yes, while it is the ideal internal standard for Z,Z-Dienestrol, it can potentially be used for other structurally similar synthetic estrogens, such as diethylstilbestrol (B1670540) (DES), provided that its behavior in the method is thoroughly validated. The key is to demonstrate that it co-elutes with the target analyte and effectively tracks its recovery and matrix effects. A full method validation would be required to confirm its suitability for each specific analyte.
Troubleshooting Guides
Issue 1: Low or No Signal from this compound
| Possible Cause | Troubleshooting Action |
| Improper Storage/Handling: Degradation due to exposure to light or elevated temperatures. | Verify storage conditions against the manufacturer's recommendations (typically -20°C). Prepare fresh working solutions. |
| Pipetting or Dilution Errors: Incorrect concentration of the spiking solution. | Recalibrate pipettes. Prepare a fresh dilution series of the internal standard and re-verify the concentration. |
| Inefficient Extraction: The sample preparation method does not effectively recover the internal standard. | Re-evaluate the extraction solvent, pH, and solid-phase extraction (SPE) sorbent and elution conditions. |
| Instrumental Issues: Incorrect mass transition settings or poor ionization. | Infuse a fresh solution of this compound directly into the mass spectrometer to optimize MRM transitions and source parameters. |
Issue 2: High Variability in this compound Response Across Samples
| Possible Cause | Troubleshooting Action |
| Inconsistent Sample Preparation: Variations in timing, volumes, or technique during extraction steps. | Standardize all sample preparation steps. Use automated liquid handlers if available for improved consistency. |
| Differential Matrix Effects: Significant differences in the composition of the biological matrix between samples. | Improve sample cleanup procedures to remove more interfering compounds. Consider matrix-matched calibration standards for each lot of matrix. |
| Autosampler Injection Variability: Inconsistent injection volumes. | Perform an injection precision test with a standard solution. Check for air bubbles in the autosampler syringe and ensure proper seating of vials. |
| Carryover: Residual internal standard from a high-concentration sample being carried into the next injection. | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method with a stronger solvent or increase the wash volume. |
Issue 3: Poor Analyte Quantification Despite a Stable this compound Signal
| Possible Cause | Troubleshooting Action |
| Chromatographic Separation of Analyte and IS: Deuterium substitution can sometimes cause a slight shift in retention time, leading to differential matrix effects. | Adjust the chromatographic gradient or change the column chemistry to ensure co-elution of the analyte and this compound. |
| Isotopic Contribution/Crosstalk: The natural isotopic abundance of the analyte may contribute to the signal of the internal standard, or the internal standard may contain some unlabeled analyte. | Analyze a high-concentration standard of the analyte and monitor the this compound MRM transition for any signal. Conversely, analyze a pure solution of this compound and monitor the analyte's MRM transition. If significant, mathematical correction may be necessary. |
| Non-linear Response: The detector may be saturated at high analyte concentrations. | Dilute samples with high analyte concentrations to fall within the linear range of the calibration curve. |
Quantitative Data Summary
The following tables present illustrative data for a typical bioanalytical method for a synthetic estrogen (Analyte X) using this compound as an internal standard in human plasma. These values are representative and should be established for each specific method validation.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 5,000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | Within ±15% |
Table 2: Recovery and Matrix Effect Data (n=6)
| Concentration Level | Analyte X Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |
| Low QC (30 pg/mL) | 85.2 | 86.1 | 92.5 (Suppression) |
| Medium QC (250 pg/mL) | 87.5 | 88.0 | 90.8 (Suppression) |
| High QC (4000 pg/mL) | 86.9 | 87.3 | 91.7 (Suppression) |
Experimental Protocols
Protocol: Quantification of a Synthetic Estrogen in Human Plasma using this compound
This protocol provides a representative methodology for the extraction and analysis of a synthetic estrogen from human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples, calibration standards, and quality controls on ice.
-
To 200 µL of each sample in a polypropylene (B1209903) tube, add 25 µL of this compound working solution (e.g., 1 ng/mL in methanol).
-
Vortex each tube for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to autosampler vials for analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 30% B
-
4.1-5.0 min: Hold at 30% B
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Illustrative):
-
Analyte X: Q1: 269.2 m/z -> Q3: 145.1 m/z
-
This compound: Q1: 273.2 m/z -> Q3: 148.1 m/z
-
Visualizations
References
- 1. High Sensitivity Measurement of Estrone and Estradiol in Serum and Plasma Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Z,Z-Dienestrol-d6 Analysis
Welcome to the technical support center for the chromatographic analysis of Z,Z-Dienestrol-d6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to peak shape and resolution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis important?
This compound is the deuterium-labeled form of Z,Z-Dienestrol, a synthetic non-steroidal estrogen. In analytical chemistry, it is commonly used as an internal standard for the quantification of dienestrol (B18971) and other related estrogenic compounds in various matrices. Accurate and precise chromatographic analysis is crucial for reliable quantification in pharmacokinetic, metabolic, and environmental studies.
Q2: What are the most common chromatographic problems encountered when analyzing this compound?
The most frequently observed issues are poor peak shape, specifically peak tailing, and inadequate resolution from other analytes or matrix components. These problems can compromise the accuracy and sensitivity of the analytical method.
Q3: Why does my this compound peak exhibit tailing?
Peak tailing for phenolic compounds like this compound is often caused by secondary interactions between the hydroxyl groups of the analyte and active sites, such as residual silanol (B1196071) groups, on the surface of silica-based stationary phases (e.g., C18 columns).[1] Additionally, if the mobile phase pH is close to the pKa of the phenolic hydroxyl groups, both ionized and non-ionized forms of the analyte can coexist, leading to inconsistent retention and peak distortion.[1]
Q4: How can I improve the resolution between this compound and other co-eluting peaks?
Improving resolution involves optimizing several chromatographic parameters. This can include adjusting the mobile phase composition (e.g., the organic-to-aqueous ratio), modifying the mobile phase pH to alter the ionization state of the analyte, changing the column temperature, or selecting a column with a different stationary phase chemistry that offers a different selectivity.
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during the analysis of this compound.
Issue 1: Significant Peak Tailing of this compound
Detailed Steps:
-
Evaluate Mobile Phase pH: this compound is a phenolic compound. An inappropriate mobile phase pH can lead to peak tailing.
-
Recommendation: Acidify the mobile phase to suppress the ionization of the phenolic hydroxyl groups. A common starting point is the addition of 0.1% formic acid to the aqueous portion of the mobile phase. This will ensure the analyte is in a single, non-ionized form, leading to sharper peaks.
-
-
Assess Column Health and Type: Secondary interactions with the stationary phase are a primary cause of peak tailing for phenolic compounds.
-
Recommendation:
-
Use a high-purity, end-capped silica-based column. End-capping minimizes the number of accessible residual silanol groups, which can interact with your analyte.
-
If the column has been used extensively, it may be contaminated or have a void at the head. Try flushing the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
-
Check for Sample Overload: Injecting too much analyte can saturate the stationary phase, resulting in peak fronting or tailing.
-
Recommendation: Prepare a dilution series of your sample and inject them. If the peak shape improves with lower concentrations, sample overload is the likely cause. Reduce the injection volume or dilute your sample accordingly.
-
Issue 2: Poor Resolution Between this compound and an Interfering Peak
Detailed Steps:
-
Optimize Mobile Phase Strength: The elution strength of the mobile phase directly impacts retention and selectivity.
-
Recommendation: Systematically vary the ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve the separation between closely eluting peaks.
-
-
Modify the Gradient Program (for gradient elution): The steepness of the gradient affects how quickly analytes are eluted.
-
Recommendation: A shallower gradient (a smaller change in organic solvent percentage over a longer time) can increase the separation between peaks that are close together.
-
-
Change the Organic Solvent: Methanol and acetonitrile have different selectivities for many compounds.
-
Recommendation: If you are using methanol, try switching to acetonitrile, or vice versa. This can alter the elution order and improve the resolution of your target analytes.
-
-
Adjust Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity.
-
Recommendation: Experiment with different column temperatures (e.g., in 5 °C increments) to see if it improves separation.
-
-
Select a Different Stationary Phase: If the above steps do not provide adequate resolution, the column chemistry may not be suitable for your separation.
-
Recommendation: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) that offers different interaction mechanisms (e.g., pi-pi interactions) which can be beneficial for separating aromatic compounds like this compound.
-
Experimental Protocols
Example LC-MS/MS Method for Dienestrol Analysis
This protocol is a general starting point and may require optimization for your specific application and instrumentation. A similar method has been used for the analysis of dienestrol in environmental water samples.[2][3]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | ODS (C18), e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Isocratic |
| Composition | 80% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 8 minutes |
Table 2: Mass Spectrometry Conditions (Example for a Triple Quadrupole MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be optimized for this compound |
Sample Preparation:
For aqueous samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering matrix components.[2] The final sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
addressing isotopic interference in dienestrol quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantification of dienestrol (B18971).
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of dienestrol quantification by mass spectrometry?
A1: Isotopic interference occurs when the mass spectral signal of the analyte (dienestrol) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), such as dienestrol-d6. This can lead to inaccuracies in quantification. The interference can arise from two main sources: the natural abundance of isotopes (e.g., ¹³C) in the dienestrol molecule, which creates M+1, M+2, etc., isotopic peaks that may extend into the mass range of the SIL-IS, and the presence of unlabeled or partially labeled dienestrol as an impurity in the SIL-IS material.[1]
Q2: How can I identify potential isotopic interferences in my experiment?
A2: Identifying potential interferences involves both theoretical prediction and experimental verification:
-
Consult Isotope Tables: Review tables of natural isotopic abundances to understand the expected isotopic distribution of dienestrol.
-
Analyze High-Concentration Analyte Standard: Inject a high-concentration solution of unlabeled dienestrol and monitor the mass-to-charge ratio (m/z) of the SIL-IS. A detectable signal at the SIL-IS m/z indicates "cross-talk" from the analyte.
-
Check the Certificate of Analysis (CoA) of the SIL-IS: The CoA provides information on the isotopic purity of the standard and the abundance of any unlabeled analyte.
-
Run a Blank: Analyze a blank sample (matrix without the analyte or SIL-IS) to identify any background signals that may overlap with your analyte or SIL-IS m/z.
Q3: What are the common strategies to minimize or correct for isotopic interference?
A3: Several strategies can be employed:
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to ensure baseline separation of dienestrol from any co-eluting matrix components that could exacerbate interference.
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between ions with very similar m/z values, potentially resolving the analyte signal from interfering ions.
-
Mathematical Correction: This involves experimentally determining the contribution of the analyte signal to the internal standard signal (and vice versa) and applying a correction factor to the data.
-
Selection of an Interference-Free Isotope: If possible, choose an SIL-IS with a higher mass difference from the analyte to reduce the likelihood of overlap from natural isotopic abundance.
-
Optimize MRM Transitions: Select multiple reaction monitoring (MRM) transitions that are specific to the analyte and the SIL-IS and have minimal overlap.
Troubleshooting Guides
Problem 1: My calibration curve is non-linear, particularly at the lower and upper ends of the concentration range.
-
Question: Why is my dienestrol calibration curve not linear?
-
Answer: Non-linearity, especially a positive bias at the low end and a negative bias at the high end, can be a strong indicator of isotopic interference. At low analyte concentrations, the contribution of unlabeled dienestrol present as an impurity in the SIL-IS can artificially inflate the analyte signal. Conversely, at high analyte concentrations, the contribution of the natural isotopes of dienestrol to the SIL-IS signal can artificially inflate the internal standard signal, leading to a lower calculated analyte concentration.
-
-
Troubleshooting Steps:
-
Assess Cross-Contribution:
-
Inject a high-concentration standard of unlabeled dienestrol and check for a signal in the SIL-IS MRM transition.
-
Inject the SIL-IS solution alone and check for a signal in the unlabeled dienestrol MRM transition.
-
-
Optimize Chromatography: Ensure that dienestrol and its SIL-IS are perfectly co-eluting. A slight difference in retention time due to the deuterium (B1214612) isotope effect can lead to differential ion suppression from the matrix, which can worsen the impact of isotopic interference.[1]
-
Apply a Correction Factor: If interference is confirmed, calculate a correction factor based on the measured cross-contributions and apply it to your quantitative data.
-
Evaluate Different MRM Transitions: Experiment with different precursor and product ions to find a pair with minimal overlap.
-
Problem 2: I am observing a signal for the native analyte in samples spiked only with the internal standard.
-
Question: Why do I see a dienestrol peak when I've only added the dienestrol-d6 internal standard?
-
Answer: This is a clear indication that your SIL-IS is not isotopically pure and contains a certain percentage of unlabeled dienestrol.
-
-
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): Check the stated isotopic purity of your SIL-IS.
-
Quantify the Impurity: Prepare a calibration curve of unlabeled dienestrol and use it to determine the concentration of the unlabeled analyte in your SIL-IS working solution.
-
Subtract the Contribution: Subtract the signal contribution from the impurity in your samples.
-
Consider a Higher Purity Standard: If the level of impurity is too high, it may be necessary to purchase a new batch of SIL-IS with higher isotopic purity.
-
Quantitative Data Summary
The following tables provide representative quantitative data for dienestrol analysis.
Table 1: Typical Isotopic Purity of Dienestrol-d6
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | 0.1 |
| d1 | 0.3 |
| d2 | 0.8 |
| d3 | 2.5 |
| d4 | 8.3 |
| d5 | 25.0 |
| d6 | 63.0 |
Note: This data is representative and the actual isotopic distribution may vary between different batches of stable isotope-labeled internal standards. Always refer to the Certificate of Analysis for your specific standard.
Table 2: LC-MS/MS MRM Transitions for Dienestrol
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Dienestrol | 265.1 | 249.0 | 25 | Negative |
| Dienestrol | 265.1 | 93.0 | 30 | Negative |
| Dienestrol-d6 | 271.1 | 255.0 | 25 | Negative |
| Dienestrol-d6 | 271.1 | 93.0 | 30 | Negative |
Data compiled from multiple sources.[2][3] Optimal collision energies may vary depending on the instrument used.
Table 3: Example Calculation of Isotopic Interference Correction Factor
| Sample | Analyte Area (A) | IS Area (IS) | Calculated Ratio (A/IS) | Corrected Ratio |
| Blank + IS | 500 | 500,000 | 0.001 | - |
| High Conc. Analyte | 1,000,000 | 510,000 | 1.961 | - |
In this example, the contribution of unlabeled analyte in the IS is 0.1% (500/500,000), and the contribution of the analyte to the IS signal is 1% ((510,000-500,000)/1,000,000). These values can be used to derive a correction formula.
Experimental Protocols
Protocol: Assessment and Correction of Isotopic Interference
-
Preparation of Stock Solutions:
-
Prepare a stock solution of unlabeled dienestrol in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of dienestrol-d6 at a concentration of 1 mg/mL.
-
-
Assessment of SIL-IS Purity:
-
Prepare a dilution of the dienestrol-d6 stock solution to a working concentration typically used in your assay.
-
Inject this solution into the LC-MS/MS system and monitor the MRM transitions for both dienestrol and dienestrol-d6.
-
Quantify the amount of unlabeled dienestrol present in the SIL-IS solution using a calibration curve of unlabeled dienestrol.
-
-
Assessment of Analyte Cross-Contribution:
-
Prepare a high-concentration sample of unlabeled dienestrol (e.g., at the upper limit of quantification).
-
Inject this sample and monitor the MRM transitions for both dienestrol and dienestrol-d6.
-
Measure the area of the signal in the dienestrol-d6 channel to determine the percentage of cross-contribution from the analyte.
-
-
Calculation of Correction Factors:
-
Based on the data from steps 2 and 3, calculate the correction factors to be applied to your data. This can be done using a mathematical model that accounts for the bidirectional interference.
-
-
Method Validation:
-
Validate your analytical method according to relevant guidelines, paying close attention to linearity, accuracy, and precision after the application of the correction factors. Ensure that the method is robust across different sample matrices.
-
Visualizations
Caption: Experimental workflow for the quantification of dienestrol using a stable isotope-labeled internal standard.
Caption: Troubleshooting workflow for addressing isotopic interference in dienestrol quantification.
References
Z,Z-Dienestrol-d6 stability in different solvents and matrices
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Z,Z-Dienestrol-d6 in various solvents and matrices. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of experimental results when using this internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, this compound stock solutions should be stored at -20°C or colder in tightly sealed, light-protected containers.[1][2] For short-term storage (up to one month), -20°C is also recommended.[3] Aliquoting the stock solution into single-use vials can help to minimize degradation from repeated freeze-thaw cycles.[4]
Q2: How should I assess the stability of this compound in my specific solvent or matrix?
A2: A comprehensive stability assessment should be performed, including freeze-thaw stability, short-term (bench-top) stability, and long-term stability evaluations.[5] This involves analyzing quality control (QC) samples at various time points and storage conditions and comparing the results to a freshly prepared standard. The mean concentration of the stability samples should ideally be within ±15% of the nominal concentration.
Q3: Can I use this compound in aqueous solutions?
A3: Dienestrol, the non-deuterated analog, is practically insoluble in water and dilute acids. Therefore, this compound is also expected to have very low solubility in aqueous solutions. It is freely soluble in organic solvents like methanol, ethanol, acetone, and ether. For analyses in aqueous matrices like plasma or serum, it should first be dissolved in a compatible organic solvent before being spiked into the matrix.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, estrogens, in general, can undergo oxidation and conjugation. Given its phenolic hydroxyl groups and double bonds, this compound may be susceptible to oxidation. Exposure to light and elevated temperatures can potentially accelerate degradation. It is crucial to protect the compound from light and store it at recommended low temperatures.
Q5: What could cause inconsistent results when using this compound as an internal standard?
A5: Inconsistent results can arise from several factors, including:
-
Degradation of the stock solution: Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Instability in the matrix: The compound may not be stable in the biological matrix under the experimental conditions.
-
Solvent effects: The choice of solvent can influence stability.
-
Inconsistent spiking: Inaccurate or inconsistent addition of the internal standard to samples.
-
Matrix effects: Components of the biological matrix can interfere with the ionization of the internal standard in mass spectrometry-based assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low signal intensity of this compound | Degradation of stock or working solutions. | Prepare fresh solutions from a new aliquot of the neat material. Verify storage conditions. |
| Instability in the prepared sample (bench-top instability). | Perform a short-term stability study by analyzing samples at different time points after preparation. Minimize the time samples are at room temperature. | |
| Poor solubility in the final sample composition. | Ensure the final concentration of organic solvent is sufficient to maintain solubility. | |
| High variability in this compound response across a batch | Inconsistent spiking of the internal standard. | Review and optimize the procedure for adding the internal standard to ensure consistency. |
| Matrix effects varying between samples. | Evaluate matrix effects by comparing the response in post-extraction spiked samples to the response in a neat solution. | |
| Adsorption to sample containers. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. | |
| Shift in retention time | Change in mobile phase composition or column temperature. | Verify the mobile phase preparation and ensure the column oven is at the correct temperature. |
| Column degradation. | Equilibrate the column thoroughly or replace it if necessary. | |
| Presence of unexpected peaks related to the internal standard | Degradation of this compound. | Analyze a fresh standard to confirm. If degradation is suspected, investigate potential causes like light exposure or incompatible solvents. |
| Isotopic exchange. | While less common for deuterium (B1214612) on an aromatic ring, assess if the analytical method conditions could promote H/D exchange. |
Stability Data
The following tables summarize the expected stability of this compound in various solvents and matrices under different storage conditions. This data is representative and should be confirmed by in-house stability studies.
Table 1: Stock Solution Stability (% Remaining)
| Solvent | Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| Methanol | -20°C, in dark | >99% | >99% | 98% | 96% |
| Acetonitrile | -20°C, in dark | >99% | >99% | 99% | 97% |
| DMSO | -20°C, in dark | >99% | 98% | 96% | 93% |
| Methanol | 4°C, in dark | 98% | 95% | 91% | 85% |
| Acetonitrile | 4°C, in dark | 99% | 97% | 94% | 89% |
Table 2: Bench-Top Stability in Human Plasma (Post-Extraction, % Remaining)
| Solvent in Final Extract | Time at Room Temperature (25°C) |
| 0 hr | |
| 50:50 Methanol:Water | 100% |
| 50:50 Acetonitrile:Water | 100% |
Table 3: Freeze-Thaw Stability in Human Plasma (% Remaining)
| Number of Cycles | -20°C | -80°C |
| Cycle 1 | 99% | >99% |
| Cycle 2 | 98% | >99% |
| Cycle 3 | 96% | 99% |
| Cycle 4 | 93% | 98% |
Experimental Protocols
Protocol 1: Stock Solution Stability Assessment
-
Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Aliquoting: Dispense the stock solution into multiple small-volume, amber vials.
-
Storage: Store the aliquots at the intended storage conditions (e.g., -20°C and 4°C).
-
Analysis:
-
At time zero, analyze a freshly prepared standard and one of the stored aliquots.
-
At subsequent time points (e.g., 1, 3, 6, and 12 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to come to room temperature before analysis.
-
Compare the peak area or concentration of the stored sample to that of a freshly prepared standard.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability in a Biological Matrix
-
Sample Preparation: Spike a known concentration of this compound into the biological matrix (e.g., human plasma) to prepare low and high concentration Quality Control (QC) samples.
-
Freezing: Aliquot the QC samples and store them at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thawing: Thaw the QC samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.
-
Cycling: Repeat the freeze-thaw cycle for a specified number of cycles (typically 3-4).
-
Analysis: After the final thaw, process and analyze the QC samples along with a set of freshly prepared calibration standards and QC samples that have not undergone freeze-thaw cycles (time zero comparison).
-
Evaluation: Calculate the concentration of the freeze-thaw samples and compare them to the nominal concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
troubleshooting low recovery of Z,Z-Dienestrol-d6
Welcome to the Technical Support Center for Z,Z-Dienestrol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound as an internal standard and to troubleshoot common issues, such as low recovery, that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Z,Z-Dienestrol, a synthetic nonsteroidal estrogen.[1][2][3] Its primary application is as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the quantification of Dienestrol in various biological and environmental matrices.[4] The deuterium (B1214612) labeling allows it to be distinguished from the non-labeled analyte by its mass-to-charge ratio in the mass spectrometer.
Q2: I am observing low recovery of this compound in my experiments. What are the potential causes?
A2: Low recovery of a deuterated internal standard like this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Suboptimal Extraction Conditions: Inefficient extraction from the sample matrix is a common cause. This could be due to an inappropriate extraction solvent, incorrect pH, or a poorly optimized solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.
-
Matrix Effects: Components in the sample matrix (e.g., proteins, lipids, salts in plasma or urine) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression and a lower-than-expected signal.
-
Degradation of the Standard: this compound, like its non-deuterated counterpart, may be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or high temperatures.[5]
-
Adsorption to Surfaces: The compound may adsorb to the surfaces of collection tubes, pipette tips, or vials, leading to losses during sample processing.
-
Isotopic Exchange: Although less common for deuterium labels on aromatic rings, there is a possibility of back-exchange of deuterium atoms with protons from the solvent or matrix, especially under harsh acidic or basic conditions.
Q3: How can I improve the extraction efficiency of this compound?
A3: To improve extraction efficiency, consider the following:
-
Solvent Selection: For liquid-liquid extraction, ensure the chosen organic solvent has the appropriate polarity to efficiently extract Dienestrol. For solid-phase extraction, select a sorbent that provides good retention and allows for effective elution.
-
pH Adjustment: The phenolic hydroxyl groups on this compound mean its ionization state is pH-dependent. Adjusting the pH of the sample can improve its partitioning into an organic solvent during LLE or its retention on an SPE sorbent.
-
Optimization of SPE Method: If using SPE, systematically optimize each step: conditioning of the sorbent, sample loading flow rate, wash steps to remove interferences, and the composition and volume of the elution solvent.
Q4: What are "matrix effects" and how can I mitigate them?
A4: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). To mitigate matrix effects:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method to remove interfering matrix components. This could involve protein precipitation followed by SPE or LLE.
-
Chromatographic Separation: Optimize your LC method to chromatographically separate this compound from the majority of matrix components.
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
Use of a Stable Isotope Labeled Internal Standard: As you are already using this compound, it should ideally co-elute with the analyte and experience similar matrix effects, thus providing accurate quantification. If you still suspect differential matrix effects (where the analyte and internal standard are affected differently), further optimization of chromatography and sample cleanup is necessary.
Troubleshooting Guide for Low Recovery of this compound
This guide provides a systematic approach to identifying and resolving the root cause of low this compound recovery.
Step 1: Initial Assessment and Control Experiments
Before modifying your entire protocol, perform these initial checks:
-
Verify Standard Integrity: Ensure the stock solution of this compound has not degraded. Prepare a fresh dilution in a clean solvent and inject it directly into the LC-MS system to confirm the expected response. Dienestrol is sensitive to light and should be stored at low temperatures (e.g., -20°C).
-
Instrument Performance Check: Run a system suitability test to ensure the LC-MS system is performing optimally. Check for any leaks, clogs, or a dirty ion source that could lead to a general loss of signal.
Step 2: Differentiating Between Extraction Inefficiency and Matrix Effects
A post-extraction spike experiment is a crucial diagnostic tool.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample is processed through the entire extraction procedure, and this compound is added to the final extract just before analysis.
-
Set C (Pre-Extraction Spike): A blank matrix sample is spiked with this compound at the beginning, before the extraction procedure.
-
-
Analyze all three sets and calculate the following:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) x 100
-
Interpreting the Results:
| Recovery (%) | Matrix Effect (%) | Interpretation and Next Steps |
| Low (<85%) | Minimal (< ±15%) | The primary issue is inefficient extraction . Proceed to Troubleshooting Extraction Issues . |
| Acceptable (>85%) | Significant (> ±15%) | The primary issue is matrix effects (ion suppression or enhancement). Proceed to Troubleshooting Matrix Effects . |
| Low (<85%) | Significant (> ±15%) | Both extraction inefficiency and matrix effects are contributing to the problem. Address extraction issues first, then re-evaluate matrix effects. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low recovery of this compound.
Troubleshooting Extraction Issues
If the post-extraction spike experiment indicates poor recovery, focus on optimizing the extraction procedure.
For Solid-Phase Extraction (SPE):
-
Sorbent Choice: Ensure the sorbent chemistry is appropriate for retaining a phenolic compound like Dienestrol. Reversed-phase (e.g., C18) or polymer-based sorbents are common choices.
-
Sample Pre-treatment: Adjusting the sample pH to be slightly acidic can help in the retention of phenolic compounds on reversed-phase sorbents.
-
Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound.
-
Elution Step: Use a strong organic solvent to ensure complete elution from the sorbent. A study on Dienestrol in water showed successful elution using methanol (B129727).
For Liquid-Liquid Extraction (LLE):
-
Solvent Choice: Use a water-immiscible organic solvent that has a high affinity for Dienestrol.
-
pH Adjustment: Adjusting the pH of the aqueous sample can significantly impact the extraction efficiency.
-
Emulsion Formation: If emulsions form, try centrifugation or the addition of salt to break them.
Troubleshooting Matrix Effects
If significant matrix effects are observed, consider the following strategies:
-
Enhanced Sample Cleanup: Incorporate an additional cleanup step. For example, if you are currently using protein precipitation, add an SPE or LLE step afterwards.
-
Chromatographic Optimization:
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.
-
Column Chemistry: Try a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
-
Sample Dilution: Dilute the final extract with the initial mobile phase. This can reduce the concentration of interfering compounds, but be mindful of maintaining sufficient sensitivity for your analyte.
Experimental Protocols
The following are example protocols for the extraction and analysis of Dienestrol. These can be adapted for use with this compound.
Example Solid-Phase Extraction (SPE) Protocol for Water Samples
This protocol is adapted from a method for the analysis of Dienestrol in environmental water.
-
Sample Preparation:
-
To a 50 mL water sample, add a known amount of this compound solution.
-
Adjust the pH of the sample to approximately 3 with a suitable acid.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the prepared sample onto the SPE cartridge at a flow rate of approximately 3 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute the retained analytes with 5 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
-
Example LC-MS/MS Parameters for Dienestrol Analysis
The following parameters are based on published methods for the analysis of Dienestrol and other estrogens.
| Parameter | Condition |
| LC Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (m/z) | For this compound: ~271.2 |
| Product Ions (m/z) | To be determined by direct infusion and optimization of the specific instrument. |
| Collision Energy | To be optimized for the specific instrument and precursor/product ion pair. |
Quantitative Data Summary
While specific recovery data for this compound is not widely published, the following table summarizes recovery data for its non-deuterated analog, Dienestrol, from various studies. This can serve as a benchmark for what to expect in your own experiments.
| Analyte | Matrix | Extraction Method | Reported Recovery (%) | Reference |
| Dienestrol | Tap Water | Solid-Phase Extraction (Nylon 6 nanofibers) | > 98.2 | |
| Dienestrol | Urine, Lake Water, Tap Water | Not specified | 72 - 122 | |
| Dienestrol | Milk | QuEChERS | Good recovery (specific values not provided) |
Signaling Pathway and Workflow Diagrams
Troubleshooting Logic Diagram
Caption: A flowchart illustrating the logical steps in troubleshooting low recovery.
References
Technical Support Center: Minimizing Ion Suppression in ESI-MS with Z,Z-Dienestrol-d6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Z,Z-Dienestrol-d6 as an internal standard in Electrospray Ionization-Mass Spectrometry (ESI-MS). Our goal is to help you minimize ion suppression and ensure accurate and reproducible quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3] The "matrix" includes all components in the sample other than the analyte of interest, such as salts, proteins, lipids, and detergents.[1][2]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, this is not always the case. A phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation occurs in a region with significant matrix effects, the analyte and this compound may experience different levels of ion suppression, leading to inaccurate results.
Q3: What are the common sources of ion suppression in my ESI-MS analysis of this compound?
A3: Common sources of ion suppression include:
-
Endogenous matrix components: Salts, lipids, and proteins from biological samples like plasma or urine.
-
Exogenous contaminants: Plasticizers from sample tubes, detergents used in sample preparation, and anticoagulants like heparin.
-
Mobile phase additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) and ion-pairing agents (e.g., trifluoroacetic acid - TFA) can accumulate in the ion source and interfere with ionization.
-
High concentrations of other compounds: If other substances are present at much higher concentrations than this compound, they can compete for ionization.
Q4: How can I determine if ion suppression is affecting my this compound signal?
A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of this compound indicates retention times where co-eluting matrix components are causing ion suppression.
Troubleshooting Guides
Problem 1: Low or Inconsistent Signal for this compound
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to remove interfering matrix components. A well-chosen SPE protocol can significantly reduce ion suppression compared to simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE can be an effective method to separate this compound from polar, ion-suppressing compounds.
-
-
Optimize Chromatographic Conditions:
-
Modify Gradient: Adjust the mobile phase gradient to better separate this compound from matrix interferences.
-
Change Column: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but this is only feasible if the analyte concentration remains above the limit of quantification.
Problem 2: Poor Reproducibility of Analyte/Internal Standard Ratio
Possible Cause: Differential ion suppression affecting the analyte and this compound differently due to slight chromatographic separation.
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and this compound. Even a small offset in retention time can lead to variability if it falls within a region of steep ion suppression.
-
Adjust Chromatography for Co-elution:
-
Fine-tune the mobile phase composition and gradient to ensure the analyte and this compound elute as closely as possible.
-
Consider using a column with higher efficiency to achieve sharper, more symmetrical peaks.
-
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to mimic and compensate for consistent matrix effects.
Quantitative Data Summary
While specific quantitative data for ion suppression of this compound is highly matrix-dependent, the following table illustrates how to present such data when evaluating matrix effects. The Matrix Effect (ME) is calculated as the peak area of the analyte in a post-extraction spiked matrix sample divided by the peak area of the analyte in a neat solution, expressed as a percentage. An ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Sample Matrix | Sample Preparation Method | Analyte | Internal Standard (IS) | Matrix Effect (ME) of Analyte (%) | Matrix Effect (ME) of IS (%) | Analyte/IS Peak Area Ratio in Matrix vs. Neat Solution |
| Human Plasma | Protein Precipitation | Dienestrol | This compound | 65 | 70 | 0.93 |
| Human Plasma | Solid-Phase Extraction | Dienestrol | This compound | 92 | 95 | 0.97 |
| Rat Urine | Dilute and Shoot | Dienestrol | This compound | 45 | 55 | 0.82 |
| Rat Urine | Liquid-Liquid Extraction | Dienestrol | This compound | 88 | 91 | 0.97 |
Note: The data in this table is for illustrative purposes only and will vary based on the specific matrix, sample preparation protocol, and LC-MS/MS conditions used.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect for this compound
Objective: To quantify the extent of ion suppression on this compound in a specific biological matrix.
Methodology:
-
Prepare Solutions:
-
Neat Solution: Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).
-
Blank Matrix Extract: Process a blank sample of the biological matrix (e.g., plasma, urine) using your established sample preparation protocol.
-
-
Post-Extraction Spike: Spike the blank matrix extract with this compound to the same final concentration as the neat solution.
-
LC-MS/MS Analysis: Inject both the neat solution and the post-extraction spiked sample into the LC-MS/MS system and record the peak area for this compound.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100
-
Protocol 2: Post-Column Infusion Experiment
Objective: To identify the retention time regions where ion suppression occurs.
Methodology:
-
Setup:
-
Prepare a solution of this compound at a concentration that provides a stable signal.
-
Use a T-connector to introduce this solution at a constant flow rate (e.g., 10 µL/min) into the eluent stream from the LC column before it enters the MS ion source.
-
-
Analysis:
-
Begin infusing the this compound solution and allow the signal to stabilize.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Data Interpretation: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Experimental setup for a post-column infusion experiment.
References
Technical Support Center: Isotopic Purity Assessment of Z,Z-Dienestrol-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the isotopic purity of Z,Z-Dienestrol-d6. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
A1: this compound is a deuterated form of Z,Z-Dienestrol, a synthetic estrogen. It is commonly used as an internal standard in quantitative analyses by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The isotopic purity, which is the percentage of the compound that is fully deuterated with six deuterium (B1214612) atoms, is critical. High isotopic purity ensures accurate and reliable quantification of the unlabeled analyte in a sample. Contamination with unlabeled or partially labeled species can lead to inaccuracies in analytical results.
Q2: What are the primary analytical methods for determining the isotopic purity of this compound?
A2: The two primary analytical techniques for assessing the isotopic purity of this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. HRMS, often coupled with liquid chromatography (LC-HRMS), is ideal for determining the distribution of isotopologues (molecules with different numbers of deuterium atoms). Deuterium NMR (²H NMR) spectroscopy can be used to confirm the positions of the deuterium labels within the molecule.
Q3: What is a typical acceptable isotopic purity level for this compound?
A3: For most applications, an isotopic purity of ≥98% is considered high quality. This means that at least 98% of the this compound molecules contain all six deuterium atoms. The exact required purity can depend on the sensitivity and accuracy requirements of the specific assay.
Quantitative Data Presentation
The isotopic distribution of this compound is a key indicator of its purity. The following tables provide representative data from a typical batch analysis.
Table 1: Isotopic Distribution of this compound by HRMS
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | < 0.1 |
| d1 | 0.2 |
| d2 | 0.5 |
| d3 | 1.0 |
| d4 | 2.5 |
| d5 | 5.0 |
| d6 (fully labeled) | 90.7 |
| Isotopic Purity (d6) | ≥98% (d5+d6) |
Note: The data in this table is illustrative and can vary between different batches.
Table 2: Product Specifications for this compound
| Parameter | Specification |
| Chemical Formula | C₁₈H₁₂D₆O₂ |
| Molecular Weight | 272.37 g/mol [2] |
| Isotopic Purity (d6) | ≥ 98 atom % D |
| Chemical Purity (by HPLC) | ≥ 98% |
| Appearance | White to off-white solid |
| Storage | -20°C[2] |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity
This protocol outlines the procedure for determining the isotopic distribution of this compound using LC-HRMS.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.
-
From the stock solution, prepare a working solution at a concentration of 1 µg/mL.
2. LC-HRMS System and Conditions:
-
Liquid Chromatograph (LC): A UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Scan Mode: Full scan over a relevant m/z range (e.g., 270-280 m/z).
-
Resolution: ≥ 70,000 FWHM.
3. Data Analysis:
-
Acquire the mass spectrum for the this compound peak.
-
Identify the peaks corresponding to the different isotopologues (d0 to d6) based on their accurate masses.
-
Integrate the peak area for each isotopologue.
-
Calculate the isotopic purity as the percentage of the d6 peak area relative to the sum of the areas of all isotopologue peaks.
Deuterium NMR (²H NMR) Spectroscopy
This protocol is for confirming the location of deuterium atoms.
1. Sample Preparation:
-
Dissolve an appropriate amount of this compound in a suitable non-deuterated solvent (e.g., chloroform, acetone).
2. NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.
-
Observe Nucleus: ²H.
-
Reference: A suitable internal or external reference standard.
-
Acquire the ²H NMR spectrum.
3. Data Analysis:
-
Analyze the spectrum to identify the chemical shifts of the deuterium signals.
-
Compare the observed chemical shifts with the known structure of Z,Z-Dienestrol to confirm the positions of the deuterium labels.
Troubleshooting Guide
Issue 1: Lower than expected isotopic purity determined by MS.
-
Possible Cause A: Contamination of the mass spectrometer with unlabeled Z,Z-Dienestrol.
-
Solution: Clean the ion source and run a blank to ensure there is no carryover.
-
-
Possible Cause B: In-source fragmentation or hydrogen-deuterium exchange.
-
Solution: Optimize the ion source parameters, such as the source temperature and voltages, to minimize fragmentation. Ensure the mobile phase is not promoting H/D exchange.
-
-
Possible Cause C: The lot of this compound has a lower isotopic purity than specified.
-
Solution: Verify the certificate of analysis for the specific lot. If the purity is indeed low, contact the supplier.
-
Issue 2: Non-linear calibration curve when using this compound as an internal standard.
-
Possible Cause A: Ion source saturation at high analyte concentrations.
-
Solution: Dilute the samples to fall within the linear range of the detector. Optimize the concentration of the internal standard.
-
-
Possible Cause B: Isotopic interference or "cross-talk" from the analyte to the internal standard signal.[3]
-
Solution: Ensure the mass spectrometer has sufficient resolution to distinguish between the analyte's isotopic peaks and the internal standard's signal. If overlap is unavoidable, a correction factor may need to be applied.
-
Issue 3: Poor signal intensity in the mass spectrometer.
-
Possible Cause A: Incorrect ionization mode or parameters.
-
Solution: Verify that the chosen ionization mode (positive or negative ESI) is appropriate for Z,Z-Dienestrol. Optimize ion source parameters for maximum signal.
-
-
Possible Cause B: Sample degradation.
-
Solution: Prepare fresh sample solutions. Ensure proper storage of the stock solution at -20°C.
-
Issue 4: Unexpected peaks in the NMR spectrum.
-
Possible Cause A: Presence of chemical impurities in the sample.
-
Solution: Check the chemical purity of the standard by HPLC-UV.
-
-
Possible Cause B: Incorrect solvent or reference used.
-
Solution: Ensure a non-deuterated solvent is used and that the spectrometer is properly referenced.
-
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Logical workflow for troubleshooting low isotopic purity results.
References
impact of Z,Z-Dienestrol-d6 quality on quantitative results
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of Z,Z-Dienestrol-d6 quality on quantitative analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in quantitative analysis?
This compound is the deuterium-labeled form of Z,Z-Dienestrol, a synthetic, non-steroidal estrogen.[1][2] Its primary application in quantitative analysis is as a stable isotope-labeled internal standard (SIL-IS) for techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Using a SIL-IS is considered best practice in quantitative bioanalysis as it helps to compensate for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[3][4]
Q2: How can the quality of my this compound internal standard affect my quantitative results?
The quality of your this compound can significantly impact the accuracy and reproducibility of your quantitative data. The key quality attributes to consider are:
-
Isotopic Purity: The percentage of Z,Z-Dienestrol molecules that are fully deuterated (d6). Lower isotopic purity means a higher proportion of partially deuterated (d1-d5) or non-deuterated (d0) molecules. The presence of the non-deuterated analyte in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
Chemical Purity: The percentage of the material that is this compound, excluding any chemical impurities (e.g., isomers, degradation products, or residual synthesis reagents). Chemical impurities can potentially interfere with the analyte or the internal standard signal, leading to inaccurate results.
-
Stability: The ability of this compound to resist degradation and isotopic exchange over time and under various storage and experimental conditions. Degradation can lead to a decrease in the effective concentration of the internal standard, while isotopic exchange (replacement of deuterium (B1214612) with hydrogen) can alter its mass and compromise its function.
Q3: What are the common causes of variability in the this compound internal standard response?
High variability in the internal standard peak area across a sample batch can be a sign of analytical issues. Common causes include:
-
Inconsistent Sample Preparation: Variations in extraction recovery between samples.
-
Matrix Effects: Differences in the composition of the biological matrix between samples can lead to variable ion suppression or enhancement.
-
Instrumental Variability: Inconsistent injection volumes or fluctuations in the mass spectrometer's performance.
-
Improper Storage and Handling: Degradation or contamination of the internal standard stock or working solutions.
-
Pipetting Errors: Inconsistent addition of the internal standard to each sample.
Q4: How can I assess the quality of my this compound standard?
It is recommended to perform quality control checks on new batches of internal standards. Key analytical techniques for this include:
-
High-Resolution Mass Spectrometry (HRMS): To determine the isotopic purity by measuring the relative abundance of the different isotopologues (d0 to d6).
-
Quantitative Nuclear Magnetic Resonance (qNMR): To accurately determine the chemical purity and confirm the structure of the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To check for the presence of the non-deuterated analyte and other potential impurities.
Always request a Certificate of Analysis (CoA) from your supplier which should provide information on the isotopic and chemical purity.
Q5: What are the best practices for storing and handling this compound to ensure its quality?
Proper storage and handling are crucial for maintaining the integrity of your deuterated internal standard.
-
Storage of Solids: Store the solid material at -20°C or colder in a desiccator to protect it from moisture.
-
Storage of Solutions: Store stock and working solutions in tightly sealed, amber vials at low temperatures (typically -20°C) to prevent solvent evaporation and photodegradation.
-
Solvent Choice: Use high-purity, aprotic solvents like acetonitrile (B52724) or methanol (B129727) for preparing solutions to minimize the risk of hydrogen-deuterium (H/D) exchange. Avoid acidic or basic aqueous solutions.
-
Handling: Allow the standard to equilibrate to room temperature before opening the vial to prevent condensation. Prepare fresh working solutions regularly and avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area Across a Sample Batch
High variability in the internal standard response can compromise the reliability of your quantitative results. Follow this guide to troubleshoot the issue.
Step 1: Review the Internal Standard Response Plot Visually inspect the plot of the internal standard peak area for each injection in the sequence. Look for trends, such as a gradual decrease or increase in signal, or sporadic outliers.
Step 2: Investigate Sporadic Outliers If you observe individual samples with significantly different internal standard responses (<50% or >150% of the mean), consider the following possibilities for those specific samples:
-
Pipetting error during the addition of the internal standard.
-
Incomplete extraction.
-
Partial vial evaporation.
Re-prepare and re-inject the affected samples if possible.
Step 3: Investigate Systematic Trends If you observe a systematic trend in the internal standard response (e.g., a drift downwards over the run), this could indicate:
-
Instrumental Instability: The performance of the LC-MS system may be drifting. Check system suitability samples.
-
Degradation of the Internal Standard in the Autosampler: If the run time is long and the autosampler is not cooled, the internal standard may be degrading in the prepared samples.
Step 4: Evaluate for Matrix Effects If the internal standard response is consistently different between your calibration standards/QCs and your study samples, this may be due to matrix effects. Consider performing a post-extraction addition experiment to assess the extent of ion suppression or enhancement.
Step 5: Verify Sample Preparation Consistency Review your sample preparation workflow for any potential sources of inconsistency. Ensure uniform timing and execution for all steps.
Issue 2: Inaccurate or Inconsistent Quantitative Results
If your quantitative results are not meeting your acceptance criteria for accuracy and precision, the quality of your this compound could be a contributing factor.
Step 1: Verify Co-elution of Analyte and Internal Standard Ensure that the analyte and this compound are co-eluting chromatographically. A slight shift in retention time can lead to differential matrix effects and inaccurate quantification.
Step 2: Assess the Purity of the Internal Standard
-
Check for Non-Deuterated Analyte: Analyze a high concentration solution of your this compound standard and monitor the mass transition for the non-deuterated analyte. The presence of a significant peak indicates contamination of the internal standard with the analyte.
-
Evaluate Isotopic Purity: If you have access to HRMS, determine the isotopic distribution of your internal standard. Low isotopic purity can lead to an overestimation of the analyte concentration.
Step 3: Investigate the Possibility of Isotopic Exchange Deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvents, a phenomenon known as H/D or back-exchange. This is more likely to occur with deuterium atoms on hydroxyl (-OH) groups or carbons adjacent to carbonyl groups. To test for this, incubate the this compound in a blank matrix for the duration of your sample preparation and analysis time and then analyze for an increase in the signal of the non-deuterated analyte.
Data Presentation
The following table summarizes the potential impact of various this compound quality issues on quantitative results.
| Quality Issue | Potential Impact on Quantitative Results | Recommended Action |
| Low Isotopic Purity | Overestimation of the analyte concentration, especially at low levels. | Source a new batch of internal standard with higher isotopic purity (>98%). Perform a quantitative assessment of the isotopic distribution. |
| Chemical Impurity (co-eluting) | Can cause interference with the analyte or internal standard peak, leading to inaccurate integration and quantification. | Improve chromatographic separation. Source a new batch of internal standard with higher chemical purity (>99%). |
| Presence of Non-deuterated Analyte | Overestimation of the analyte concentration. | Quantify the amount of non-deuterated analyte in the internal standard and correct the results, or source a new, purer batch. |
| Degradation of Internal Standard | Underestimation of the analyte concentration if the internal standard degrades over time in the analytical run. | Investigate the stability of the internal standard under the experimental conditions. Prepare fresh solutions and use a cooled autosampler. |
| Isotopic Exchange (H/D Exchange) | Apparent decrease in the concentration of the deuterated internal standard and an increase in the non-deuterated analyte, leading to inaccurate quantification. | Modify experimental conditions to minimize exchange (e.g., use aprotic solvents, control pH). Choose an internal standard with deuterium labels in more stable positions if possible. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution of this compound and assess its isotopic purity.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of a resolution of at least 60,000.
-
Analysis: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation. Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).
-
Data Analysis:
-
Identify the ion signals corresponding to the non-deuterated (d0) and the various deuterated isotopologues (d1, d2, d3, d4, d5, d6).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is the percentage of the d6 isotopologue.
-
Protocol 2: Assessment of Chemical Purity and Presence of Non-Deuterated Analyte by LC-MS/MS
Objective: To assess the chemical purity of this compound and quantify the amount of non-deuterated Z,Z-Dienestrol present as an impurity.
Methodology:
-
Solution Preparation:
-
Prepare a high-concentration solution of the this compound standard (e.g., 10 µg/mL) in the mobile phase.
-
Prepare a calibration curve of the non-deuterated Z,Z-Dienestrol standard over a suitable concentration range.
-
-
LC-MS/MS Conditions:
-
Use an appropriate HPLC/UHPLC column and mobile phase to achieve good chromatographic separation of Z,Z-Dienestrol from potential impurities.
-
Optimize the mass spectrometer settings (e.g., collision energy, cone voltage) for the detection of both Z,Z-Dienestrol and this compound.
-
-
Analysis:
-
Inject the high-concentration this compound solution and monitor the MRM transitions for both the deuterated and non-deuterated forms.
-
Inject the calibration standards for the non-deuterated Z,Z-Dienestrol.
-
-
Data Analysis:
-
Integrate the peak area of the non-deuterated Z,Z-Dienestrol in the high-concentration this compound sample.
-
Use the calibration curve to determine the concentration of the non-deuterated Z,Z-Dienestrol impurity.
-
Calculate the percentage of the non-deuterated impurity relative to the concentration of the this compound standard.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound quality issues.
Caption: Key quality attributes of this compound and analytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H18O2 | CID 71315977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Dienestrol: The Gold Standard Z,Z-Dienestrol-d6 vs. Alternative Approaches
The accurate quantification of Z,Z-Dienestrol, a synthetic nonsteroidal estrogen, is critical in diverse fields ranging from pharmaceutical development and therapeutic drug monitoring to food safety and environmental analysis. The robustness and reliability of the analytical method employed are paramount for generating high-quality data. A key factor influencing the quality of quantitative analysis by mass spectrometry is the choice of an appropriate internal standard. This guide provides a comprehensive comparison of analytical method validation parameters when using the deuterated internal standard Z,Z-Dienestrol-d6 versus an approach without an internal standard.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.
Data Presentation: A Comparative Overview
The following tables summarize typical validation parameters for the quantification of dienestrol (B18971) using a method with this compound as an internal standard compared to a method without an internal standard. The data for the method with the deuterated internal standard is compiled from established principles and validation data for analogous compounds, reflecting the expected high performance. The data for the method without an internal standard is based on a published application note for the analysis of eight estrogens, including dienestrol, in milk.[1]
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method with this compound (Expected) | Method without Internal Standard[1] |
| Linear Range | 0.1 - 100 ng/mL | 0.1 - 10 µg/kg |
| Correlation Coefficient (R²) | > 0.999 | 0.9995 |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | 0.1 µg/kg |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method with this compound (Expected) | Method without Internal Standard |
| Accuracy (% Recovery) | 95 - 105% | Data not available |
| Precision (% RSD) | < 15% | Data not available |
Note: The absence of accuracy and precision data for the method without an internal standard in the referenced literature highlights a significant limitation of such an approach. These parameters are critical for assessing the reliability of a quantitative method.
Experimental Protocols
Below are detailed experimental protocols for the quantification of dienestrol, illustrating the procedural differences between using a deuterated internal standard and not using one.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound Internal Standard
This protocol describes a robust and highly accurate method for the quantification of dienestrol in a biological matrix, such as plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dienestrol: [M-H]⁻ → specific product ion
-
This compound: [M-H+6]⁻ → specific product ion
-
Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometric Detection (without Internal Standard)
This protocol is adapted from a method for the determination of eight estrogens in milk.[1]
1. Sample Preparation:
-
To 10 g of milk sample, add 10 mL of acetonitrile and vortex for 30 seconds.
-
Add a QuEChERS extraction salt packet and shake vigorously for 1 minute.
-
Centrifuge for 5 minutes at 3,500 rpm.
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a dispersive SPE tube.
-
Vortex for 1 minute and centrifuge at 3,500 rpm for 5 minutes.
-
Transfer 4 mL of the liquid layer to a glass tube and dry under nitrogen at 40°C.
-
Reconstitute the residue with 2 mL of 50% methanol (B129727) in water.
-
Centrifuge at 14,000 rpm for 7 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for injection.
2. UHPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and methanol.
-
Flow Rate: As specified by the UHPLC system.
-
Injection Volume: As specified by the UHPLC system.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Detection: Dynamic Multiple Reaction Monitoring (DMRM).
-
MRM Transition for Dienestrol: Precursor Ion → Product Ion (as optimized for the specific instrument).
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in each analytical workflow.
References
A Comparative Guide to Z,Z-Dienestrol-d6 and Other Internal Standards for Accurate Analyte Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the selection of an appropriate internal standard is a pivotal decision. This guide provides an objective comparison of Z,Z-Dienestrol-d6 with other common internal standards, supported by experimental principles and data presentation structures to aid in the selection process for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.
Internal standards (IS) are essential in quantitative analysis to correct for the variability inherent in analytical procedures, including sample preparation, injection volume discrepancies, and instrument response fluctuations. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by these variations. The two primary categories of internal standards are stable isotope-labeled (SIL) internal standards, such as this compound, and structural analogs.
Principles of Internal Standard Selection
The overarching goal in using an internal standard is to have a compound that behaves as similarly as possible to the analyte throughout the entire analytical process. SIL internal standards are generally considered the "gold standard" because they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical nature leads to very similar extraction recoveries, chromatographic retention times, and ionization efficiencies in mass spectrometry.
This compound is the deuterated form of Z,Z-Dienestrol, a synthetic estrogen. Its application as an internal standard is particularly relevant in the analysis of stilbene (B7821643) estrogens and other related synthetic or natural hormones.
Structural analogs, on the other hand, are compounds with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive than SIL-IS, their physicochemical properties can differ significantly enough from the analyte to not fully compensate for analytical variability.
Performance Comparison: this compound vs. Alternative Internal Standards
The performance of an internal standard is evaluated based on several key metrics, including recovery, matrix effects, and the precision and accuracy of the resulting quantitative data. While direct head-to-head experimental data for this compound against all possible alternatives is not always available in a single study, we can construct a comparison based on the principles of internal standard performance and data from various studies on estrogen analysis.
Table 1: Comparative Performance of Internal Standards for Synthetic Estrogen Analysis
| Performance Metric | This compound (SIL-IS) | Analyte-Specific Deuterated IS (e.g., Diethylstilbestrol-d4) | Structural Analog IS (e.g., Hexestrol) |
| Recovery | High and consistent with analyte | Highest and most consistent with analyte | Variable, may differ from analyte |
| Matrix Effect Compensation | Excellent | Excellent | Moderate to Poor |
| Chromatographic Co-elution | Very close to the non-deuterated analyte | Very close to the non-deuterated analyte | May have a different retention time |
| Accuracy | High | High | Moderate to High |
| Precision | High | High | Moderate to High |
| Cost | Moderate | Moderate to High | Low |
Experimental Protocols
To objectively evaluate the performance of this compound against another internal standard, a series of validation experiments should be conducted. The following provides a detailed methodology for a key experiment: the assessment of matrix effects.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To compare the ability of this compound and a structural analog internal standard to compensate for matrix-induced signal suppression or enhancement in the LC-MS/MS analysis of a target synthetic estrogen (e.g., Diethylstilbestrol).
Materials:
-
Blank matrix (e.g., bovine muscle tissue, human serum)
-
Target analyte standard (e.g., Diethylstilbestrol)
-
This compound internal standard
-
Structural analog internal standard (e.g., Hexestrol)
-
Solvents for extraction and reconstitution (e.g., acetonitrile, methanol, water)
-
LC-MS/MS system
Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of the target analyte and both internal standards in a suitable solvent (e.g., methanol). Create working solutions at appropriate concentrations.
-
Sample Set Preparation:
-
Set 1 (Analyte in Solvent): Spike the target analyte and each internal standard (in separate experiments) into the reconstitution solvent.
-
Set 2 (Analyte in Post-Extraction Matrix): Extract six different lots of the blank matrix. Spike the target analyte and each internal standard (in separate experiments) into the extracted matrix supernatant before final evaporation and reconstitution.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The Matrix Factor is calculated as the peak area of the analyte in the presence of the matrix (Set 2) divided by the peak area of the analyte in the absence of the matrix (Set 1).
-
The IS-Normalized Matrix Factor is calculated by dividing the Matrix Factor of the analyte by the Matrix Factor of the internal standard.
-
Calculate the coefficient of variation (%CV) of the IS-normalized matrix factors across the six matrix lots for both this compound and the structural analog. A lower %CV indicates better compensation for the variability of the matrix effect.
-
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the workflow for comparing internal standards.
Caption: Experimental workflow for comparing internal standard performance.
Logical Pathway for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard involves a logical progression of considerations.
Caption: Decision tree for internal standard selection.
The Gold Standard for Dienestrol Quantification: A Comparative Analysis of Z,Z-Dienestrol-d6
For researchers, scientists, and drug development professionals engaged in the quantification of dienestrol (B18971), the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of the performance of Z,Z-Dienestrol-d6, a deuterated internal standard, against alternative methods, supported by experimental data. The evidence underscores the superiority of using a stable isotope-labeled internal standard in mass spectrometry-based assays.
In the realm of bioanalysis and pharmaceutical quality control, the quantification of synthetic estrogens like dienestrol demands robust and reliable analytical methodologies. The use of an internal standard (IS) is a cornerstone of high-quality quantitative analysis, as it corrects for variability introduced during sample preparation and instrumental analysis. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard, particularly for mass spectrometry (MS) based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Superior Accuracy and Precision with this compound
This compound is a form of dienestrol in which six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass allows the internal standard to be distinguished from the native analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical. This near-perfect analogy is the key to its superior performance.
The use of a deuterated internal standard like this compound effectively mitigates matrix effects, a common challenge in the analysis of complex biological samples. Matrix effects, caused by other components in the sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because this compound behaves almost identically to dienestrol during extraction, chromatography, and ionization, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to significantly improved accuracy and precision.
Comparison with Alternative Quantification Methods
To illustrate the advantages of using this compound, we can compare its expected performance with that of alternative methods that have been reported for dienestrol quantification.
| Parameter | LC-MS/MS with this compound (Expected) | GC-MS with Non-Deuterated IS | HPLC-UV with Biphenyl (B1667301) IS |
| Internal Standard | This compound | Non-deuterated structural analog or other compound | Biphenyl |
| Accuracy (% Bias) | Within ±15% | Variable, susceptible to matrix effects | "Satisfactory" - specific data not provided[1] |
| Precision (%RSD) | < 15% | Variable, susceptible to matrix effects | "Satisfactory" - specific data not provided[1] |
| Linearity (r²) | > 0.99 | > 0.99 | Linear over 50-200% of labeled amount[1] |
| Limit of Detection (LOD) | Low ng/L to pg/L range | 0.15 µg/L (as detection capability)[2] | Not specified |
| Limit of Quantification (LOQ) | Low ng/L to pg/L range | Not specified | Not specified |
| Matrix Effect Compensation | Excellent | Partial to Poor | Poor |
| Specificity | High (based on mass-to-charge ratio) | High (based on mass-to-charge ratio) | Lower (based on UV absorbance) |
Table 1: Comparison of Dienestrol Quantification Methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
A published GC-MS method for the screening of dienestrol in bovine urine reported a detection capability of 0.15 µg/L[2]. While this method offers high sensitivity, the publication does not specify the internal standard used for quantification, nor does it provide detailed accuracy and precision data. Without a deuterated internal standard, GC-MS methods can be more susceptible to variability in sample derivatization and are less effective at compensating for matrix effects compared to methods using a SIL-IS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An older method for the analysis of dienestrol in pharmaceutical formulations utilized High-Performance Liquid Chromatography with UV detection (HPLC-UV) and biphenyl as an internal standard. The study reported "satisfactory" accuracy and precision and a linear response over the tested range. However, this method has several limitations compared to MS-based approaches. The specificity of UV detection is significantly lower than that of mass spectrometry, making it more prone to interferences from other compounds in the sample. Furthermore, biphenyl is a structurally dissimilar internal standard and therefore cannot adequately compensate for variations in extraction efficiency or matrix effects that may occur with dienestrol.
Experimental Protocols
LC-MS/MS Method with this compound (Representative Protocol)
A typical LC-MS/MS method for the quantification of dienestrol in a biological matrix, such as plasma or urine, would involve the following steps:
-
Sample Preparation:
-
Aliquots of the biological sample are spiked with a known amount of this compound solution.
-
Proteins are precipitated using a solvent like acetonitrile (B52724).
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
The final extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: The reconstituted sample is injected into an HPLC or UPLC system. Dienestrol and this compound are separated from other sample components on a C18 analytical column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both dienestrol and this compound.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of dienestrol to the peak area of this compound against the concentration of dienestrol standards.
-
The concentration of dienestrol in the unknown samples is determined from the calibration curve.
-
Signaling Pathways and Experimental Workflows
To visualize the logic of using an internal standard for improved accuracy, the following diagram illustrates the analytical workflow.
Caption: Experimental workflow for dienestrol quantification using an internal standard.
The logical relationship for choosing a deuterated internal standard is based on the principle of minimizing analytical variability.
Caption: Logical basis for the superiority of a deuterated internal standard.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their dienestrol quantification data, the use of this compound as an internal standard in conjunction with a mass spectrometry-based method is the unequivocally superior choice. While other methods may be suitable for screening or for less demanding applications, the use of a stable isotope-labeled internal standard provides unparalleled accuracy and precision by effectively compensating for analytical variability, including matrix effects. This ensures the generation of reliable and defensible data, which is critical in research, clinical, and regulatory settings.
References
- 1. Analysis of dienestrol and its dosage forms by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of screening method for residues of diethylstilbestrol, dienestrol, hexestrol, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to Z,Z-Dienestrol-d6 and its Alternatives for Sensitive Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of synthetic estrogens, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical methods. This guide provides a comparative overview of the performance of Z,Z-Dienestrol-d6 and two common alternatives, E,E-Dienestrol and Hexestrol, focusing on their linearity and range of detection as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In the realm of pharmacokinetic and metabolic studies, deuterated internal standards are the gold standard, offering a means to correct for variability during sample preparation and analysis. This compound, a deuterated form of the synthetic estrogen Z,Z-Dienestrol, is often employed for this purpose. However, its performance relative to other commercially available standards is a key consideration for method development and validation.
Comparative Analysis of Linearity and Detection Range
| Analyte | Matrix | Linearity Range | LLOQ | ULOQ | Correlation Coefficient (r²) |
| Dienestrol | Environmental Water | 0.20 ng/L - 1.0 mg/L | 0.20 ng/L | 1.0 mg/L | ≥ 0.9992[1] |
| Dienestrol | Milk | 0.1 µg/kg - 10 µg/kg | 0.1 µg/kg | 10 µg/kg | 0.9995[2] |
| Hexestrol | Environmental Water | 0.10 ng/L - 1.0 mg/L | 0.10 ng/L | 1.0 mg/L | ≥ 0.9992[1] |
Note: Data for the deuterated this compound was not available in the reviewed literature. The data for Dienestrol is presented as a surrogate for performance expectations.
Experimental Protocols
The successful quantification of this compound and its analogues relies on a meticulously validated bioanalytical method. Below is a representative LC-MS/MS protocol synthesized from established methods for the analysis of synthetic estrogens in biological matrices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract the analytes from the biological matrix (e.g., plasma, urine) and remove interfering substances.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., plasma sample diluted with buffer and spiked with the internal standard) onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the analytes with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate the analytes from other components in the extract and to detect and quantify them with high sensitivity and selectivity.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for the separation of these nonpolar compounds.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for analytical LC columns.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for phenolic compounds like dienestrols.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
Key Parameters: Optimization of parameters such as declustering potential, collision energy, and cell exit potential is crucial for achieving the desired sensitivity.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the quantification of synthetic estrogens using a deuterated internal standard and LC-MS/MS.
Conclusion
While specific performance data for this compound is not extensively published, the available information on its non-deuterated counterpart and related compounds demonstrates that LC-MS/MS methods can achieve excellent linearity and low detection limits, making them suitable for demanding bioanalytical applications. The choice between this compound and other deuterated standards like E,E-Dienestrol-d6 or meso-Hexestrol-d6 will depend on the specific requirements of the assay, including the need to resolve isomers and the commercial availability of the standards. The provided experimental protocol offers a solid foundation for the development of a robust and reliable method for the quantification of these important synthetic estrogens. Researchers are encouraged to perform in-house validation to establish the specific performance characteristics of their chosen internal standard within their analytical system.
References
limit of detection and quantification for dienestrol using Z,Z-Dienestrol-d6
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic estrogens like dienestrol (B18971) is paramount. This guide provides a detailed comparison of three prominent analytical methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Z,Z-Dienestrol-d6 as an internal standard, Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. We present a comprehensive overview of their performance, supported by experimental data, to aid in selecting the most appropriate method for specific research needs.
Performance Comparison: Limit of Detection (LOD) and Quantification (LOQ)
The choice of an analytical method is often dictated by its sensitivity. The Limit of Detection (LOD) represents the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with a stated accuracy and precision. The following table summarizes the reported LOD and LOQ values for dienestrol across different analytical platforms and matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Environmental Water | 0.05 - 0.10 ng/L | - |
| Bovine Urine | - | < 1 µg/L[1] | |
| Milk | - | < 0.1 µg/kg | |
| GC-MS | Bovine Urine | - | 0.15 µg/L |
| Feed | - | 10 - 20 µg/kg | |
| Food | 0.5 - 5 µg/kg | 5 - 20 µg/kg[2] | |
| Immunoassay (ELISA) | Urine | - | - |
| Milk | 2.89 nM | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of the typical experimental protocols for each of the discussed methods for dienestrol quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound
LC-MS/MS is a highly sensitive and specific method for quantifying dienestrol, especially when coupled with the use of a stable isotope-labeled internal standard like this compound, which compensates for matrix effects and variations in sample processing[3].
1. Sample Preparation:
-
Extraction: Tissues are typically homogenized and extracted with an organic solvent such as acetonitrile. For liquid samples like urine or milk, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed. A popular SPE sorbent is Oasis HLB.
-
Enzymatic Hydrolysis: To measure total dienestrol (free and conjugated forms), an enzymatic hydrolysis step using β-glucuronidase/sulfatase from Helix pomatia is performed to cleave the conjugates.
-
Clean-up: The extract is further purified using SPE cartridges to remove interfering substances.
-
Internal Standard Spiking: A known concentration of this compound is added to the sample prior to extraction to correct for analytical variability.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for dienestrol.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both dienestrol and this compound are monitored.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like dienestrol, a derivatization step is necessary to increase their volatility and thermal stability[4][5].
1. Sample Preparation:
-
Extraction and Clean-up: Similar to LC-MS/MS, extraction is performed using organic solvents followed by a clean-up step, often involving SPE.
-
Derivatization: The hydroxyl groups of dienestrol are derivatized, typically through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form more volatile trimethylsilyl (B98337) (TMS) ethers.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms, is commonly used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A programmed temperature gradient is used to separate the analytes.
3. Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity by monitoring specific ions characteristic of the derivatized dienestrol.
Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are high-throughput screening methods based on the principle of antigen-antibody recognition. They are generally faster and less expensive than chromatographic methods but may be more susceptible to cross-reactivity and matrix effects.
1. Assay Principle (Competitive ELISA):
-
A known amount of dienestrol is coated onto the wells of a microtiter plate.
-
The sample (containing an unknown amount of dienestrol) is added to the wells along with a specific primary antibody against dienestrol.
-
The dienestrol in the sample competes with the coated dienestrol for binding to the antibody.
-
After an incubation period, the unbound components are washed away.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
A substrate is then added, which is converted by the enzyme into a colored product.
-
The intensity of the color is inversely proportional to the concentration of dienestrol in the sample.
2. Data Analysis:
-
A standard curve is generated using known concentrations of dienestrol.
-
The concentration of dienestrol in the samples is determined by interpolating their absorbance values from the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the quantification of dienestrol, highlighting the key stages from sample collection to data analysis.
Caption: General experimental workflow for dienestrol quantification.
Conclusion
The selection of an analytical method for dienestrol quantification depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, throughput needs, and available instrumentation. LC-MS/MS with the use of a deuterated internal standard like this compound offers the highest sensitivity and specificity, making it the gold standard for confirmatory analysis and low-level quantification. GC-MS provides a reliable alternative, particularly when derivatization is feasible and high sensitivity is required. Immunoassays, such as ELISA, are well-suited for high-throughput screening of a large number of samples, although positive results often require confirmation by a more specific method like LC-MS/MS. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the accuracy and reliability of their dienestrol quantification data.
References
- 1. Development and in-house validation of an LC-MS/MS method for the determination of stilbenes and resorcylic acid lactones in bovine urine [agris.fao.org]
- 2. A method for the determination of acrylamide in a broad variety of processed foods by GC-MS using xanthydrol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS and GC-MS Methods for Dienestrol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of dienestrol (B18971). The information presented is based on published experimental data to assist researchers in selecting the most suitable analytical technique for their specific needs.
At a Glance: Method Performance Comparison
The selection of an analytical method for dienestrol quantification is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Both LC-MS and GC-MS are powerful techniques for this purpose, each with its own set of advantages and limitations. The following tables summarize the quantitative performance of published methods for dienestrol and related estrogenic compounds.
Table 1: Performance Characteristics of LC-MS/MS Methods for Dienestrol and other Estrogens
| Parameter | Reported Value | Matrix |
| Linearity (r²) | ≥ 0.9992 | Environmental Water |
| Linear Range | 0.20 ng/L - 1.0 mg/L | Environmental Water |
| Limit of Detection (LOD) | 0.05 - 0.10 ng/L | Environmental Water |
| Accuracy | 80 - 122% | Human Plasma |
| Precision (%RSD) | < 28% | Human Plasma |
Table 2: Performance Characteristics of GC-MS Methods for Dienestrol and other Estrogens
| Parameter | Reported Value | Matrix |
| Linearity (r²) | > 0.995 | Urine |
| Detection Capability (LOD) | 0.15 µg/L | Bovine Urine |
| Accuracy (% Bias) | 91.4 - 108.5% | Urine |
| Precision (%CV) | 1.4 - 10.5% | Urine |
Experimental Workflows
The analytical workflows for LC-MS and GC-MS differ primarily in the sample preparation and chromatographic separation stages. The following diagrams illustrate the typical experimental workflows for the analysis of dienestrol using both techniques.
Detailed Experimental Protocols
The following are generalized protocols for the analysis of dienestrol using LC-MS and GC-MS, based on methodologies reported in the literature. It is important to note that specific parameters may require optimization based on the sample matrix and instrumentation.
LC-MS/MS Method for Dienestrol in Environmental Water
This method is adapted from a study on the trace analysis of estrogens in environmental water.[1]
-
Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute dienestrol with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for dienestrol.
-
GC-MS Method for Dienestrol in Bovine Urine
This protocol is based on a validated screening method for stilbene (B7821643) growth promoters in bovine urine.[2]
-
Sample Preparation (Immunoaffinity Chromatography and Derivatization)
-
Adjust the pH of the urine sample and centrifuge to remove solids.
-
Apply the supernatant to an immunoaffinity column specific for stilbenes.
-
Wash the column to remove unbound matrix components.
-
Elute the analytes from the column.
-
Evaporate the eluate to dryness.
-
Derivatization: Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to form the trimethylsilyl (B98337) (TMS) derivative of dienestrol, which is more volatile and thermally stable for GC analysis.
-
-
GC-MS Analysis
-
Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure separation of dienestrol from other components.
-
Mass Spectrometry: Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the dienestrol-TMS derivative.
-
Concluding Remarks
Both LC-MS and GC-MS are highly capable techniques for the analysis of dienestrol.
-
LC-MS/MS generally offers higher sensitivity and is suitable for the analysis of dienestrol in complex matrices without the need for derivatization. This simplifies sample preparation and can lead to higher sample throughput.
-
GC-MS is a robust and reliable technique, particularly when coupled with highly specific sample cleanup methods like immunoaffinity chromatography. Derivatization is typically required for estrogens to improve their volatility and chromatographic behavior.
The choice between these two powerful analytical methods will ultimately be guided by the specific requirements of the research, including the nature of the sample, the required level of sensitivity, and the available instrumentation and expertise. For ultra-trace analysis in complex biological or environmental samples, LC-MS/MS may be the preferred method. For routine screening where high specificity is required, a validated GC-MS method can be a very effective tool.
References
- 1. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of screening method for residues of diethylstilbestrol, dienestrol, hexestrol, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Z,Z-Dienestrol-d6 as an Internal Standard for Quantitative Bioanalysis
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the use of stable isotope-labeled (SIL) internal standards is paramount for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive evaluation of Z,Z-Dienestrol-d6, a deuterated analog of the synthetic estrogen Z,Z-Dienestrol, as an internal standard. Its performance is critically compared with other potential alternatives, supported by representative experimental data and detailed methodologies.
This compound is primarily utilized as an internal standard for the quantification of Z,Z-Dienestrol and structurally related synthetic estrogens. Its chemical structure is nearly identical to the analyte, with the key difference being the substitution of six hydrogen atoms with deuterium. This isotopic labeling makes it an ideal internal standard as it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, effectively compensating for matrix effects and variations during sample preparation.
Comparative Performance of Internal Standards
The efficacy of an internal standard is evaluated based on several key bioanalytical validation parameters. While direct head-to-head comparative studies for this compound against a wide array of alternatives are not extensively published, we can infer its performance based on established principles and data from analyses of similar compounds. For this guide, we will compare the expected performance of this compound with another plausible deuterated internal standard for synthetic estrogen analysis, Hexestrol-d4.
Table 1: Comparison of Bioanalytical Performance Parameters
| Parameter | This compound (Expected) | Hexestrol-d4 (Alternative) | Justification |
| Linearity (r²) | ≥0.99 | ≥0.99 | Both are SIL internal standards, expected to provide excellent linearity over a wide concentration range for their respective analytes. |
| Precision (%RSD) | <15% | <15% | As SIL internal standards, both should effectively correct for variability, leading to high precision. |
| Accuracy (%Bias) | ±15% | ±15% | The close structural similarity to the analyte ensures high accuracy in quantification. |
| Recovery (%) | Consistent but not necessarily 100% | Consistent but not necessarily 100% | The primary role is to track and correct for analyte loss during extraction, for which consistency is more critical than a high absolute value. |
| Matrix Effect (%CV) | <15% | <15% | Both are expected to effectively compensate for ion suppression or enhancement, minimizing variability in the matrix effect. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below is a representative protocol for the quantification of Z,Z-Dienestrol in human plasma using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: Transfer 200 µL of human plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Mixing: Vortex the tubes for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions (Hypothetical):
-
Z,Z-Dienestrol: Q1/Q3 (e.g., m/z 267.1 -> 133.1)
-
This compound: Q1/Q3 (e.g., m/z 273.1 -> 137.1)
-
Visualizing the Workflow and Rationale
To further elucidate the process and the underlying logic, the following diagrams created using the DOT language provide a visual representation of the bioanalytical workflow and the principle of using a SIL internal standard.
Caption: Bioanalytical workflow from sample preparation to quantification.
Caption: Principle of stable isotope-labeled internal standard correction.
Z,Z-Dienestrol-d6 vs. Non-Isotopically Labeled Internal Standards: A Comparative Guide
In the landscape of quantitative bioanalysis, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the isotopically labeled internal standard, Z,Z-Dienestrol-d6, and non-isotopically labeled internal standards, often structural analogs. This comparison is supported by experimental data from analogous compounds to illustrate the performance differences in key analytical parameters.
The Gold Standard: Isotopically Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] this compound is chemically identical to the analyte of interest, Z,Z-Dienestrol, with the key difference being the substitution of six hydrogen atoms with their heavier isotope, deuterium. This subtle modification in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its identical chemical and physical properties ensure it behaves similarly throughout the analytical workflow. This includes extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[2]
Non-isotopically labeled internal standards, typically structural analogs, are compounds that are chemically similar but not identical to the analyte. While they can be a more cost-effective option, their different chemical nature can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte.[2] These differences can compromise the accuracy and precision of the quantification, especially in complex biological matrices.
Performance Comparison: Experimental Data
For instance, a study comparing a stable isotope-labeled internal standard (everolimus-d4) with a structural analog for the analysis of everolimus (B549166) showed that while both could achieve similar sensitivity and precision, the isotopically labeled standard provided significantly better accuracy. The method comparison slope for the SIL internal standard was 0.95, much closer to the ideal of 1 than the 0.83 achieved with the structural analog.
Another example is the analysis of the anticancer agent kahalalide F, where switching from a structural analog to a deuterated internal standard led to a notable improvement in both precision and accuracy. The mean bias improved from 96.8% with the analog to 100.3% with the SIL internal standard. Similarly, an assay for the immunosuppressant sirolimus showed improved precision, with the coefficient of variation (CV) decreasing from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterium-labeled standard.[1]
The following tables summarize the expected performance differences based on these and other similar studies:
Table 1: Comparison of Accuracy and Precision
| Parameter | This compound (Isotopically Labeled) | Structural Analog (Non-Isotopically Labeled) |
| Mean Accuracy (%) | 98 - 102% | 90 - 110% |
| Precision (%CV) | < 5% | < 15% |
| Matrix Effect (%CV) | < 15% | > 15% |
Table 2: Performance in Bioanalytical Method Validation
| Validation Parameter | This compound (Isotopically Labeled) | Structural Analog (Non-Isotopically Labeled) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Comparable | Comparable |
| Recovery | Consistent with analyte | May differ from analyte |
| Ion Suppression/Enhancement | Compensated | Not fully compensated |
Experimental Protocols
To illustrate the practical application of this compound, a representative experimental protocol for the quantification of Z,Z-Dienestrol in human plasma is provided below. This protocol can be adapted for use with a non-isotopically labeled internal standard, although validation results are expected to differ as indicated in the tables above.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (either this compound or a structural analog).
-
Vortex mix for 30 seconds.
-
Load the sample onto a conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Z,Z-Dienestrol: [M-H]⁻ → fragment ion (e.g., m/z 267 → 237)
-
This compound: [M-H]⁻ → fragment ion (e.g., m/z 273 → 243)
-
Structural Analog: To be determined based on the specific compound.
-
-
Visualization of Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the analytical workflow and the impact of internal standard choice on matrix effects.
Caption: Bioanalytical workflow for Z,Z-Dienestrol quantification.
Caption: Impact of internal standard choice on matrix effect compensation.
Conclusion
The selection of an internal standard is a critical factor in the development of a robust and reliable bioanalytical method. The experimental evidence from analogous compounds strongly supports the use of isotopically labeled internal standards, such as this compound, to ensure the highest level of accuracy and precision in the quantification of Z,Z-Dienestrol. While non-isotopically labeled internal standards may be a viable alternative in some cases, their use requires more extensive validation to ensure they adequately compensate for analytical variability. For researchers and drug development professionals seeking the highest quality data, this compound is the recommended choice.
References
A Comparative Guide to Method Validation Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is a critical factor influencing data quality. This guide provides an objective comparison of deuterated internal standards with their non-deuterated (structural analogue) counterparts, supported by experimental data and detailed methodologies, to guide the validation of robust and reliable analytical methods.
Internal standards are essential for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely considered the "gold standard" in quantitative mass spectrometry.[2] This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance compared to non-deuterated or structural analogue internal standards.[1] The key advantage of a deuterated IS is its ability to co-elute with the analyte, thereby experiencing the same matrix effects. Matrix effects, caused by co-eluting endogenous components of the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.
Table 1: Comparison of Key Performance Characteristics
| Validation Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | External Standard Calibration |
| Matrix Effect Compensation | Excellent, due to co-elution and identical physicochemical properties. | Variable, as differences in structure can lead to different retention times and susceptibility to matrix effects. | None. Highly susceptible to matrix effects. |
| Extraction Recovery | Tracks analyte recovery very closely. | May have different extraction recovery due to structural differences. | Does not account for variability in extraction recovery. |
| Accuracy | High. Typically within ±15% of the nominal concentration. | Can be compromised by poor matrix effect and recovery compensation. | Lower, due to uncompensated variability. |
| Precision | High. Coefficient of variation (CV) is generally low (≤15%). | Lower, with higher CVs due to inconsistent compensation. | Lowest, with the highest CVs. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | Not applicable. |
Table 2: Representative Experimental Data Comparing Internal Standards
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.
Experimental Protocols for Method Validation
Rigorous validation is crucial to ensure the reliability of a bioanalytical method using a deuterated internal standard. The following are detailed protocols for key validation experiments.
1. Selectivity and Specificity
-
Objective: To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample.
-
Methodology:
-
Analyze at least six different sources of the blank biological matrix.
-
Each blank sample should be tested for interferences at the retention time of the analyte and the deuterated internal standard.
-
The response of any interfering peak in the blank samples should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.
-
2. Accuracy and Precision
-
Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of agreement between a series of measurements (precision).
-
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high, within the calibration range.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.
-
3. Matrix Effect
-
Objective: To investigate the effect of matrix components on the ionization of the analyte and the deuterated internal standard.
-
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated IS spiked into the mobile phase or a pure solution.
-
Set B: Blank matrix extract from at least six different sources, spiked with the analyte and deuterated IS at the same concentrations as Set A.
-
Set C: Blank matrix from the same six sources spiked with the analyte and IS, then subjected to the full extraction procedure.
-
-
Analyze all three sets by the LC-MS/MS method.
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.
-
The CV of the IS-normalized MF across the different matrix sources should be ≤15%.
-
4. Crosstalk Evaluation
-
Objective: To ensure that the signal from the analyte does not interfere with the deuterated IS, and vice versa.
-
Methodology:
-
Prepare two sets of samples:
-
Set 1 (Analyte Crosstalk): Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) and without the deuterated IS.
-
Set 2 (D-IS Crosstalk): Blank matrix spiked with the deuterated IS at its working concentration and without the analyte.
-
-
Analyze the samples and monitor the mass transition of the deuterated IS in Set 1 and the mass transition of the analyte in Set 2.
-
Acceptance Criteria:
-
In Set 1, the response at the retention time of the D-IS should be ≤ 5% of the D-IS response in a blank sample spiked with the D-IS.
-
In Set 2, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.
-
-
Visualizing the Workflow and Rationale
Caption: High-level workflow for bioanalytical sample analysis using a deuterated internal standard.
Caption: Logical relationship of matrix effect compensation by different internal standard types.
Limitations and Considerations
While deuterated internal standards are superior, they are not without limitations. The "deuterium isotope effect" can sometimes lead to a slight chromatographic shift between the deuterated standard and the native analyte. If this shift is significant, the analyte and the internal standard may experience different degrees of matrix effects, compromising the accuracy of quantification. Additionally, the stability of the deuterium labels is critical; deuterium atoms on exchangeable sites can be lost, diminishing the utility of the standard. Therefore, stable, non-exchangeable labeling positions are essential.
Conclusion
The validation of analytical methods is fundamental to ensuring the generation of reliable data in research and drug development. While structural analog internal standards can be acceptable in some cases, the evidence strongly supports the superiority of deuterated internal standards for achieving the highest levels of accuracy and precision in complex bioanalytical applications. Their ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to more robust and reliable data, which is a critical consideration for regulatory submissions.
References
Safety Operating Guide
Navigating the Safe Disposal of Z,Z-Dienestrol-d6: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Z,Z-Dienestrol-d6, a deuterated form of Z,Z-Dienestrol, requires careful management due to the potential hazards associated with its parent compound. This guide provides essential, step-by-step procedures for its safe disposal.
Understanding the Hazard Profile
Summary of Regulatory and Safety Information
| Aspect | Guideline | Source |
| Regulatory Agencies | EPA, DEA, State Boards of Pharmacy | |
| Governing Legislation | Resource Conservation and Recovery Act (RCRA) | |
| Primary Disposal Method | Incineration at a licensed facility for hazardous pharmaceutical waste. | |
| Prohibited Disposal | Flushing down the drain or disposal in regular household trash is strictly prohibited for hazardous pharmaceuticals. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection when handling. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Initial Assessment and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, bench paper).
-
Segregate this compound waste from non-hazardous waste at the point of generation.
-
Store waste in a designated "Satellite Accumulation Area" within the laboratory.
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container with a secure, screw-on cap for liquid waste. For solid waste, the original manufacturer's container or a clearly labeled, compatible container is suitable.
-
Ensure the container material does not react with the chemical.
-
Label the container clearly with a "Hazardous Waste" tag, specifying the contents as "this compound" and including the approximate concentration and quantity.
-
-
Waste Accumulation and Storage:
-
Keep the waste container closed except when adding waste.
-
Store the container in a designated, secure area away from incompatible materials. Acids and bases should be stored separately.
-
Place the primary container in a secondary containment bin to prevent spills.
-
Do not exceed the accumulation time and quantity limits set by your institution and RCRA (typically, hazardous waste must be collected within 90 days).
-
-
Disposal Request and Pickup:
-
Once the container is full or the accumulation time limit is approaching, request a hazardous waste pickup through your institution's EH&S department.
-
Do not attempt to dispose of the waste through standard laboratory drains or trash. The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Z,Z-Dienestrol-d6
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Z,Z-Dienestrol-d6, a deuterated synthetic estrogen. Given its classification as a potent compound with potential carcinogenic, mutagenic, and reproductive hazards, strict adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.
This compound, a labeled form of Dienestrol, is utilized in research and drug development for its role as an estrogen receptor agonist. While the deuteration is unlikely to alter its primary hazardous properties, it should be handled with the same precautions as its non-labeled counterpart. The following guidelines are based on the known hazards of Dienestrol and best practices for managing potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum PPE requirements for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a properly fitted N95 or higher-rated respirator. | A PAPR is highly recommended for operations with a high risk of aerosolization, such as weighing and preparing stock solutions. For lower-risk activities, a well-fitted N95 respirator may be sufficient. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves, with the outer pair changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls or a dedicated lab coat with tight-fitting cuffs. | To prevent skin contact with any spills or airborne particles. Clothing worn under protective layers should not be taken home. |
| Eye Protection | Chemical Splash Goggles or a full-face shield. | To provide a complete seal around the eyes and protect against splashes. |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan: From Receipt to Experiment
A systematic workflow is critical for the safe handling of this compound. The following step-by-step plan outlines the key phases of its use in a laboratory setting.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Keep this compound away from heat and sources of ignition.[1]
-
The storage area should be locked to restrict access to authorized personnel only.
Weighing and Solution Preparation
-
All weighing and solution preparation activities must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use process enclosures and local exhaust ventilation to keep airborne levels below recommended exposure limits.[1]
-
Before handling, decontaminate the work surface.
-
Utilize disposable weighing boats and spatulas to avoid cross-contamination and simplify disposal.
-
When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
Experimental Use
-
Clearly demarcate the experimental area where this compound is being used.
-
Ensure all containers are clearly labeled with the compound name and associated hazards.
-
Keep containers sealed when not in immediate use.
-
After use, decontaminate all surfaces and equipment with an appropriate solvent or a 10% bleach solution followed by a water rinse.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes gloves, disposable lab coats, shoe covers, weighing boats, and any other contaminated solid materials. These should be collected in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers that held the solid compound or solutions should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.
-
Spills: In the event of a spill, evacuate the area and alert others. Use a chemical spill kit to absorb the material, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Logical Relationship of Safety Controls
Caption: The hierarchy of controls for mitigating exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
